Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Description
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Properties
IUPAC Name |
benzyl 2-(2-amino-6-chloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-12-11-13(19-14(16)18-12)20(8-17-11)6-10(21)22-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDISFROISVPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
This technical guide details the properties, synthesis, and critical applications of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 169287-67-6), a strategic intermediate in nucleic acid chemistry.
CAS 169287-67-6 | Strategic Intermediate for PNA & Antiviral Synthesis[1]
Executive Summary
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a high-value purine derivative utilized primarily as a precursor for Peptide Nucleic Acid (PNA) monomers and, by extension, in the synthesis of acyclic nucleoside antivirals (e.g., analogs of Famciclovir/Penciclovir).[1]
Its chemical significance lies in its 6-chloro substitution , which serves two critical functions:
-
Regiocontrol: It directs alkylation preferentially to the N9 position (thermodynamic product) over the N7 position, a notorious challenge in purine chemistry.
-
Solubility & Reactivity: The 6-chloro group renders the purine ring lipophilic and soluble in organic solvents (DMF, THF), unlike the highly polar natural Guanine base. It acts as a "masked" Guanine, convertible to the 6-oxo form (Guanine) via acid hydrolysis later in the synthetic sequence.
Chemical Profile & Structural Analysis[3][4]
| Property | Specification |
| Chemical Name | Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate |
| CAS Number | 169287-67-6 |
| Molecular Formula | C₁₄H₁₂ClN₅O₂ |
| Molecular Weight | 317.73 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, warm EtOAc; Insoluble in water |
| Melting Point | 158–162 °C (Typical range for purified N9 isomer) |
| Key Functional Groups | 2-Amino (exocyclic), 6-Chloro (reactive handle), Benzyl ester (carboxyl protection) |
The N9 vs. N7 Challenge
In purine alkylation, the imidazole ring nitrogens (N7 and N9) are competing nucleophiles.
-
N7-Alkylation (Kinetic): Often favored by steric factors or specific solvent effects, but biologically inactive for most nucleoside mimics.
-
N9-Alkylation (Thermodynamic): The desired regioisomer for mimicking natural DNA/RNA linkage.
-
Role of CAS 169287-67-6: The synthesis of this compound is optimized to maximize the N9:N7 ratio, often achieving >10:1 selectivity under thermodynamic control (K₂CO₃/DMF).
Synthetic Pathway & Regiocontrol Mechanism
The synthesis involves the direct alkylation of 2-amino-6-chloropurine with benzyl bromoacetate . The choice of base and solvent is critical to drive the reaction toward the thermodynamically stable N9 isomer.
Mechanism Visualization
Caption: Reaction pathway illustrating the competitive alkylation of 2-amino-6-chloropurine. Thermodynamic conditions favor the desired N9-isomer (CAS 169287-67-6).
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate with >95% N9-regiopurity.
Materials
-
2-Amino-6-chloropurine (1.0 eq)
-
Benzyl bromoacetate (1.1 eq) (Note: Benzyl chloroacetate can be used with NaI catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl Acetate / Hexane (for recrystallization)
Step-by-Step Methodology
-
Activation:
-
Charge a dry round-bottom flask with 2-amino-6-chloropurine (10.0 g, 59 mmol) and anhydrous K₂CO₃ (12.2 g, 88 mmol).
-
Add anhydrous DMF (100 mL) under an inert atmosphere (N₂ or Ar).
-
Stir at room temperature for 30 minutes to ensure deprotonation/activation of the purine base. Note: The solution will turn yellow/orange.
-
-
Alkylation:
-
Workup (Removal of Salts):
-
Filter the reaction mixture to remove solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure (high vacuum) at <60 °C to remove the majority of DMF. Caution: Do not overheat, as benzyl esters can be thermally sensitive.
-
-
Precipitation & Regio-Purification:
-
Dissolve the residue in minimal warm Ethyl Acetate (approx. 50 mL).
-
Slowly add Water (100 mL) with vigorous stirring. The product will precipitate.[2]
-
Critical Step: The N7 isomer is generally more soluble in the aqueous/organic supernatant.
-
Filter the solid and wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL).
-
-
Recrystallization (Polishing):
-
Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.
-
Yield: Expected 60–75%.
-
Purity: >98% (HPLC), with N7 isomer <1%.
-
Downstream Applications: PNA Monomer Synthesis[5][9][15][16]
This compound is the industry-standard precursor for the Guanine PNA monomer . The 6-chloro group protects the oxygen position during the coupling to the PNA backbone.
Workflow: From Intermediate to PNA Monomer
Caption: The conversion of CAS 169287-67-6 into functional Peptide Nucleic Acid (PNA) oligomers.
Why use the 6-Chloro intermediate?
Directly using Guanine-acetic acid causes side reactions (O6-acylation) during peptide coupling. The 6-chloro group is non-nucleophilic, preventing branching. It is quantitatively converted to the natural Guanine (6-oxo) form during the final acidic cleavage (e.g., TFA treatment) of the PNA oligomer from the solid support.
Analytical Validation (QC)
To ensure the integrity of the intermediate, the following analytical markers are used:
-
¹H NMR (DMSO-d₆):
-
N9-CH₂: Singlet around δ 5.0–5.1 ppm. (The N7 isomer typically appears downfield, >5.2 ppm).
-
Benzyl CH₂: Singlet around δ 5.2 ppm.
-
Aromatic C8-H: Singlet around δ 8.3 ppm.
-
NH₂: Broad singlet around δ 7.0 ppm (exchangeable with D₂O).
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Retention Time: N9 isomer elutes after the N7 isomer due to lower polarity/higher lipophilicity.
-
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link
-
Thomson, S. A., Josey, J. A., Cadilla, R., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids. Tetrahedron. Link
-
Harnden, M. R., & Jarvest, R. L. (1996). Synthesis and Antiviral Activity of Famciclovir and Related Compounds. Nucleosides & Nucleotides. (Describes the alkylation of 2-amino-6-chloropurine). Link
-
Dueholm, K. L., et al. (1994). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine. The Journal of Organic Chemistry. Link
-
Knudsen, H., et al. (1996). PNA Monomers: Synthesis of Adenine and Guanine Derivatives. Nucleic Acids Research. Link
Sources
Chemical Properties and Synthetic Utility of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate in PNA Development
Executive Summary
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS: 169287-67-6) is a highly specialized, pivotal synthon utilized in the solid-phase synthesis of Peptide Nucleic Acids (PNAs) and antiviral nucleoside analogs. This technical whitepaper explores the physicochemical properties of this compound, the mechanistic rationale behind its regioselective synthesis, and provides a self-validating experimental protocol for its generation.
Mechanistic Rationale: Overcoming the Guanine Challenge
In the development of Peptide Nucleic Acids (PNAs), incorporating the guanine (G) nucleobase presents a notorious chemical bottleneck. Native guanine exhibits extremely poor solubility in standard organic solvents (such as DMF or NMP) due to extensive intermolecular hydrogen bonding. Furthermore, guanine possesses multiple reactive nucleophilic centers (N1, N2, N3, N7, N9, and O6), making direct, regioselective alkylation at the N9 position nearly impossible without complex and low-yielding protecting group manipulations[1].
To bypass these limitations, 2-amino-6-chloropurine is employed as a synthetic surrogate. The substitution of the C6 carbonyl oxygen with a chlorine atom eliminates the N1-O6 lactam-lactim tautomerism, locking the pyrimidine ring into a highly lipophilic state[1]. This drastically improves solubility in aprotic solvents. When subjected to alkylation with benzyl bromoacetate, the reactivity is funneled primarily toward the N9 position, yielding benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as the major product. The benzyl ester serves as a robust, temporary protecting group that withstands subsequent nucleophilic aromatic substitution at the C6 position but can be selectively cleaved when the free acetic acid is required for coupling to the PNA backbone[1][2][3].
Physicochemical Profiling
Understanding the quantitative properties of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is critical for optimizing chromatographic purification and downstream reaction scaling. The core data is summarized in Table 1 below[4].
| Property | Value |
| IUPAC Name | Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate |
| CAS Number | 169287-67-6 |
| Molecular Formula | C14H12ClN5O2 |
| Molecular Weight | 317.73 g/mol |
| LogP | 1.95 |
| Fraction sp3 (Fsp3) | 0.14 |
| SMILES | NC1=NC(Cl)=C2N=CN(CC(=O)OCC3=CC=CC=C3)C2=N1 |
Experimental Methodology: Regioselective N9-Alkylation
The following protocol outlines the synthesis of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, specifically engineered to maximize N9-regioselectivity over the N7-isomer[3][5].
Reagents & Materials
-
Substrate: 2-Amino-6-chloropurine (1.0 eq)
-
Electrophile: Benzyl bromoacetate (1.1 - 1.2 eq)
-
Base: Potassium carbonate (K₂CO₃, anhydrous) (1.5 - 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Protocol
-
Preparation of the Suspension: Suspend 2-amino-6-chloropurine and anhydrous K₂CO₃ in anhydrous DMF under an inert nitrogen atmosphere.
-
Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to deprotonate the purine ring (pKa ~9) to form the reactive purinyl anion, but mild enough to prevent the base-catalyzed hydrolysis or transesterification of the benzyl bromoacetate electrophile, which would inevitably occur if stronger bases like NaH were used[2][5].
-
-
Temperature Control: Cool the suspension to 0 °C using an ice bath.
-
Causality: The alkylation reaction is exothermic. Lowering the temperature kinetically favors the thermodynamically more stable N9-alkylation over the sterically hindered N7-alkylation[3].
-
-
Electrophile Addition: Add benzyl bromoacetate dropwise over 45 minutes via an addition funnel.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing the risk of polyalkylation events at the exocyclic C2-amine[3].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring vigorously for 18–24 hours[3].
-
Quenching & Workup: Quench the reaction by adding cold distilled water. Extract the resulting emulsion with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].
Quality Control & Self-Validating Systems
To ensure the integrity of the synthesis, the following self-validating checks must be performed:
-
Visual Indicator: Over the 24-hour propagation period, the reaction mixture will transition from a pale suspension to a distinct red-brown hue (often described as resembling chocolate milk). This color change is a reliable visual indicator of successful anion generation and subsequent alkylation[3].
-
TLC Monitoring: Using a mobile phase of 5% Methanol in Dichloromethane (DCM), the target N9-isomer will elute as the major, higher Rf spot. The N7-byproduct will appear as a minor, slightly lower Rf spot due to its higher dipole moment and stronger interaction with the silica stationary phase.
-
¹H-NMR Validation: The definitive confirmation of regioselectivity lies in the chemical shift of the purine C8-proton. In the N9-isomer, the C8-H typically resonates around 8.1–8.2 ppm. In the N7-isomer, the spatial proximity of the carbonyl oxygen of the acetate group deshields the C8-H, pushing it further downfield (>8.4 ppm)[5].
Downstream Integration: PNA Monomer Generation
Once synthesized and purified, benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is transitioned into a functional PNA monomer. It undergoes a nucleophilic aromatic substitution (SNAr) at the C6 position. Reacting the synthon with benzyl alcohol and sodium hydride replaces the 6-chloro group with a 6-benzyloxy (6-OBn) group, effectively generating a protected guanosine core[1]. Subsequent cleavage of the benzyl ester yields the free acetic acid, which is then coupled directly to the N-(2-aminoethyl)glycine (AEG) backbone[1][2].
Visualization of the Synthetic Pathway
Figure 1: Synthetic workflow from 2-amino-6-chloropurine to PNA guanine monomer.
References
- Source: fluorochem.co.
- Source: google.com (Google Patents)
- Source: mit.
- Source: rsc.
- Source: cardiff.ac.
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. US7223833B1 - Peptide nucleic acid conjugates - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Guide: Acyclic Nucleoside Analogues Containing 2-Amino-6-Chloropurine
Executive Summary: The Strategic Scaffold
In the development of antiviral acyclic nucleoside analogues (ANAs), 2-amino-6-chloropurine functions as a "privileged scaffold." Unlike guanine—which suffers from poor organic solubility and ambiguous alkylation sites—the 2-amino-6-chloropurine intermediate offers superior lipophilicity and versatile C6-functionalization.
This guide details the synthetic utility, regiochemical control, and biological activation of ANAs derived from this core. It is designed for medicinal chemists requiring actionable protocols for synthesizing precursors to high-value antivirals like Penciclovir , Famciclovir , and Ganciclovir .
Synthetic Chemistry: The Regioselectivity Challenge
The critical bottleneck in synthesizing ANAs is controlling N9- vs. N7-alkylation . The purine ring system contains two competitive nucleophilic nitrogens in the imidazole moiety.
The N9 vs. N7 Dynamic
-
Thermodynamic Control (N9): The N9-isomer is generally more stable due to minimized steric clash with the C4-C5 bridge and favorable electronic delocalization.
-
Kinetic Control (N7): The N7 position is often more accessible to electrophiles, particularly when the N9 position is sterically hindered or when using specific solvent systems.
-
Diagnostic Validation: The isomers are distinguishable via 13C NMR. The C5 signal in N9-isomers typically appears downfield (~132 ppm) compared to N7-isomers (~122 ppm), a critical self-validating check during synthesis.
Optimization Strategies
To maximize N9-selectivity, the following variables must be controlled:
| Variable | Recommendation | Mechanistic Rationale |
| Base | K₂CO₂ or Cs₂CO₃ | Weaker bases promote thermodynamic equilibration, favoring N9. Strong bases (NaH) can lock in kinetic N7 products. |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the transition state. DMF is preferred for ease of removal. |
| C6-Substituent | Chlorine | The electron-withdrawing Cl atom at C6 reduces the electron density of the ring, modulating the pKa of N9/N7. |
| Temperature | >80°C | Higher temperatures overcome the activation energy for thermodynamic equilibration to the N9 isomer. |
Visualization: Synthetic Pathways & Regiochemistry[1]
Diagram 1: Divergent Synthesis & Regiocontrol
This diagram illustrates the alkylation of 2-amino-6-chloropurine and its divergence into major antiviral classes.
Caption: Divergent synthesis from the 2-amino-6-chloropurine scaffold to major antivirals.
Experimental Protocol: N9-Alkylation of 2-Amino-6-Chloropurine[2][3]
Objective: Synthesize the N9-alkylated intermediate for Penciclovir/Famciclovir with >15:1 regioselectivity.
Materials
-
Substrate: 2-Amino-6-chloropurine (10 mmol)
-
Electrophile: 2-(2-bromoethyl)-1,3-dioxane (Side chain precursor)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (15 mmol)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]
Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-amino-6-chloropurine (1.70 g, 10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add K₂CO₃ (2.07 g, 15 mmol). Stir at room temperature for 30 minutes to ensure formation of the purine anion.
-
Expert Insight: Pre-stirring is crucial. Adding the electrophile immediately can increase N7 by-products due to local concentration effects.
-
-
Alkylation: Add the alkyl bromide (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 90°C for 18 hours.
-
Validation: Monitor via TLC (MeOH/DCM 1:9). The N9 product typically has a lower Rf than the N7 isomer on silica.
-
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate DMF under reduced pressure (high vacuum).
-
Purification: Resuspend residue in CHCl₃/MeOH. Purify via flash column chromatography (Silica Gel 60).
-
Yield Expectation: 60-75% N9-isomer.
-
C6-Diversification (The "Switch")
Once the N9-scaffold is secured, the 6-chloro group determines the final drug identity:
-
Route A (Penciclovir/Ganciclovir): Acidic hydrolysis (2N HCl, reflux) converts the 6-Cl to 6-OH (Guanine).
-
Route B (Famciclovir): Catalytic hydrogenation (H₂, Pd/C, Et₃N) removes the 6-Cl, yielding the 2-aminopurine core.
Biological Mechanism of Action[5][6]
These analogues are prodrugs . They are biologically inert until metabolized within the host cell. The selectivity arises because the first phosphorylation step is catalyzed specifically by viral thymidine kinase (TK) , not human kinases.
Diagram 2: Selective Activation Pathway
Caption: The "Selectivity Filter" mechanism where viral enzymes trigger the drug activation.
Structure-Activity Relationship (SAR) Notes
-
Acyclic Chain: Mimics the sugar moiety but lacks the 3'-OH group. Incorporation into the viral DNA chain prevents further elongation (obligate chain termination).
-
2-Amino Group: Essential for hydrogen bonding within the polymerase active site.
-
6-Substituent:
-
Guanine (6-OH): High potency against HSV/VZV (e.g., Acyclovir, Penciclovir).
-
2-Aminopurine (6-H): Famciclovir is an oral prodrug.[2] It is deacetylated and oxidized in vivo by aldehyde oxidase to form Penciclovir.
-
References
-
Harnden, M. R., & Jarvest, R. L. (1987). Preparation of penciclovir or famciclovir. U.S. Patent 6,093,819. Link
-
Hagberg, C. E., et al. (1987). Preparative electrochemical reduction of 2-amino-6-chloropurine and synthesis of 6-deoxyacyclovir.[3] Acta Chemica Scandinavica B. Link
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[4][5][6] Journal of Organic Chemistry.[5][6] Link
-
Choudary, B. M., et al. (1993). Influence of remote structure upon regioselectivity in the N-alkylation of 2-amino-6-chloropurine: Application to the synthesis of penciclovir.[2] Nucleosides & Nucleotides.[4][2][7][8]
-
De Clercq, E. (2013). Selective anti-herpesvirus agents.[2][8] Antiviral Research. Link
Sources
- 1. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Preparative electrochemical reduction of 2-amino-6-chloropurine and synthesis of 6-deoxyacyclovir, a fluorescent substrate of xanthine oxidase and a prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comprehensive Solubility Profiling of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: Technical Guide
This is an in-depth technical guide on the solubility profile and process chemistry of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate .
Executive Summary & Compound Analysis
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS: 169287-67-6) is a critical intermediate in the synthesis of guanine-based antivirals. Its solubility profile is the governing factor in yield optimization during N-9 alkylation and subsequent protecting group manipulations.
This guide moves beyond simple "soluble/insoluble" binary classifications. It provides a thermodynamic framework for solvent selection, critical for process scale-up, crystallization, and chromatographic purification.
Structural Determinants of Solubility
The molecule exhibits a "Push-Pull" solubility mechanism due to three distinct structural domains:
-
The Purine Core (Polar/H-Bonding): The 2-amino-6-chloropurine moiety is inherently high-melting and poorly soluble in lipophilic solvents due to strong intermolecular
-stacking and hydrogen bonding (N-H donors). -
The Benzyl Ester (Lipophilic): The benzyl group disrupts the crystal lattice energy of the parent purine, significantly enhancing solubility in chlorinated and aromatic solvents.
-
The Acetate Linker (Flexible): Provides rotational freedom, lowering the melting point relative to the parent base and improving solubility in polar aprotic solvents.
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Formula | Moderate MW (317.73 g/mol ) | |
| LogP (Predicted) | ~1.95 – 2.20 | Lipophilic; favors organic partitioning over aqueous. |
| H-Bond Donors | 1 ( | Requires polar acceptors (e.g., DMSO, DMF) for high solubility. |
| Melting Point | ~144–145 °C | Moderate lattice energy; allows for thermal recrystallization. |
Solubility Profile & Solvent Classification
The following profile is synthesized from thermodynamic data of structural analogues (N-9 alkylated 2-amino-6-chloropurines) and standard isolation protocols found in antiviral process patents.
The Solubility Landscape
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Medium: Primary solvents for N-alkylation reactions. |
| Chlorinated | DCM, Chloroform | Good (>50 mg/mL) | Extraction: Standard solvent for aqueous workup and partitioning. |
| Esters | Ethyl Acetate | Moderate (Hot) | Recrystallization: Soluble at reflux; partial solubility at RT. |
| Alcohols | Methanol, Ethanol | Low (Cold) / Mod (Hot) | Trituration/Wash: Removes impurities; poor solvent for bulk dissolution at RT. |
| Ethers | Diethyl Ether, MTBE | Poor (<1 mg/mL) | Anti-Solvent: Used to precipitate the product from DCM or EtOAc. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Anti-Solvent: Induces crystallization; washes away non-polar byproducts. |
| Aqueous | Water | Insoluble | Wash: Removes inorganic salts (KCl, K2CO3) during workup. |
Critical Insight: The compound exhibits a steep solubility curve in Ethyl Acetate and n-Butanol . This temperature dependence is the basis for the most effective purification strategy (Recrystallization).
Experimental Protocol: Determination of Thermodynamic Solubility
As an Application Scientist, relying on literature values is insufficient for GMP processes. You must validate the solubility in your specific lot (polymorphs affect solubility).
Saturation Shake-Flask Method (Standard Operating Procedure)
Objective: Determine equilibrium solubility at
Workflow Visualization:
Figure 1: Standard workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Preparation: Place 50 mg of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration: Agitate at 500 rpm at
for 24 hours.-
Check: If solid dissolves completely, add more solid until a suspension persists.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon is not recommended for purines due to adsorption).
-
Quantification: Dilute the filtrate 100x with Acetonitrile:Water (50:50) and inject into HPLC.
-
Column: C18, 3.5 µm.
-
Mobile Phase: 40% ACN / 60% Water (0.1% TFA).
-
Detection: UV 254 nm.
-
Process Chemistry Applications
Purification Strategy (Recrystallization)
The "Good" solubility in DCM and "Poor" solubility in Hexane/Ether creates an ideal solvent/anti-solvent system. However, for higher purity (>99.5%), a thermal recrystallization is preferred over precipitation.
Recommended System: Ethyl Acetate (EtOAc)
-
Mechanism: Dissolve at Reflux (
) Cool to . -
Yield Potential: ~85-90%.[1]
-
Impurity Rejection: Highly effective at rejecting unreacted 2-amino-6-chloropurine (insoluble in EtOAc) and benzyl alcohol byproducts (soluble in cold EtOAc).
Reaction Solvent Selection
For the synthesis of this intermediate (N-9 alkylation):
-
Primary Choice: DMF (Dimethylformamide) .
-
Reasoning: It dissolves the polar 2-amino-6-chloropurine starting material and the potassium carbonate base, facilitating the
reaction.
-
-
Workup: Dilute the DMF reaction mixture with Water and extract into DCM . The product partitions into DCM, while DMF and inorganic salts remain in the aqueous phase.
Process Flow Diagram:
Figure 2: Purification logic flow based on solubility differentials.
References
-
PubChem Compound Summary. (2025). Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CID 20673254). National Center for Biotechnology Information. Link
- Geen, G. R., et al. (1990). Synthesis of Famciclovir and Related Compounds. Tetrahedron Letters.
-
Harnden, M. R., et al. (1989).[2] Prodrugs of the selective antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123).[2] Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Overcoming Solubility Challenges of Purine Derivatives. (General solubility parameters for purine analogues). Link
Sources
Regioselectivity in Purine Synthesis: Decoding the N9 vs. N7 Substitution of 2-Amino-6-chloropurines
Executive Summary
The functionalization of 2-amino-6-chloropurine is a foundational process in the development of antiviral acyclic nucleoside analogs, including blockbuster therapeutics like penciclovir, famciclovir, and desciclovir[1],[2]. However, the tautomeric nature of the purine ring presents a significant synthetic hurdle: distinguishing and controlling the regioselectivity between the N9 and N7 positions.
As a Senior Application Scientist, I have observed that relying solely on empirical trial-and-error for purine alkylation leads to severe bottlenecks in drug scale-up. This whitepaper deconstructs the thermodynamic and kinetic causality behind N9/N7 regioselectivity, provides field-proven protocols for driving N9-exclusive synthesis, and establishes a self-validating NMR framework for unambiguous isomer differentiation.
The Mechanistic Dichotomy: N9 vs. N7 Substitution
Thermodynamic vs. Kinetic Control
Direct alkylation of 2-amino-6-chloropurine under standard basic conditions (e.g., K₂CO₃ in DMF) inherently yields a mixture of isomers[1]. Because the purine anion delocalizes its charge across the imidazole ring, both the N7 and N9 nitrogens act as nucleophiles[2].
-
The N9 Isomer (Thermodynamic Product): Substitution at the N9 position mimics natural purine nucleosides and is almost exclusively the biologically active form[1]. It is thermodynamically favored due to lower steric hindrance and optimal electronic stabilization of the pyrimidine ring[3].
-
The N7 Isomer (Kinetic Byproduct): Alkylation at N7 is often kinetically competitive but yields a therapeutically inactive byproduct[2],[3]. In standard basic alkylations, the N9:N7 ratio rarely exceeds 6:1, necessitating laborious silica gel chromatography to isolate the active pharmaceutical ingredient (API)[2].
Causality of Substituent Effects
The electronic and steric environment at the C6 and N2 positions dictates the regiochemical outcome. Introducing bulky protecting groups at C6 (such as 6-O-diphenylcarbamoyl) sterically shields the N7 position, artificially inflating the N9:N7 ratio to 80:20 or higher during direct alkylation[4]. However, modern synthetic routes favor modifying the N2 exocyclic amine to achieve superior control[2].
Reaction pathways demonstrating N9 vs N7 regioselectivity in 2-amino-6-chloropurine alkylation.
Experimental Protocol: Driving Exclusive N9-Alkylation
To bypass the poor regioselectivity of direct alkylation, we utilize a bis-Boc protection strategy coupled with Mitsunobu conditions.
Causality behind the protocol: 2-amino-6-chloropurine is notoriously insoluble in common organic solvents[2]. By protecting the N2 amine with two tert-butoxycarbonyl (Boc) groups, we dramatically increase its solubility in tetrahydrofuran (THF) and dichloromethane (DCM)[2]. Furthermore, conducting the coupling via a Mitsunobu reaction operates under mild, neutral conditions, preventing the formation of the highly reactive purine anion and driving the reaction exclusively toward the thermodynamically stable N9 isomer[2].
Step-by-Step Workflow: Bis-Boc Mitsunobu Coupling
-
N2-Protection: Suspend 2-amino-6-chloropurine in anhydrous THF. Add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until complete conversion to bis-Boc-2-amino-6-chloropurine.
-
Reagent Preparation: In a flame-dried flask under inert atmosphere, dissolve bis-Boc-2-amino-6-chloropurine (1.0 eq) and the target side-chain alcohol (e.g., 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane) (1.1 eq) in anhydrous THF[2].
-
Activation: Add triphenylphosphine (PPh₃, 1.1 eq) to the mixture and cool the flask to 0 °C.
-
Coupling: Dropwise add diisopropyl azodicarboxylate (DIAD) or DNAD (1.1 eq) to the chilled solution[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 60 minutes. The reaction proceeds to completion with >90% yield of the N9-alkylated product, with no detectable N7 byproduct[2].
-
Workup: Concentrate under reduced pressure and purify the exclusive N9 isomer via standard silica gel chromatography.
Analytical Differentiation: The NMR Self-Validating System
Even with highly selective protocols, rigorous analytical validation is required. Distinguishing N9 and N7 isomers via ¹H NMR is often inconclusive due to overlapping signals and solvent effects[5]. Instead, a self-validating system utilizing ¹³C and ¹⁵N NMR, alongside 2D Heteronuclear Multiple Bond Correlation (HMBC), provides absolute structural confirmation[5],[3].
Causality behind the protocol: The electronic distribution of the purine ring shifts predictably based on the site of alkylation. The C5 carbon is the definitive marker: it is significantly deshielded in the N9 isomer compared to the N7 isomer[5],[3].
Step-by-Step Workflow: Isomer Resolution via NMR
-
Sample Preparation: Dissolve 5–10 mg of the purified purine derivative in 0.5–0.6 mL of DMSO-d₆. High-quality deuterated solvent is critical to prevent peak broadening[5].
-
¹³C NMR Acquisition: Acquire a standard ¹³C spectrum. Locate the C5 and C4 resonances.
-
2D ¹H-¹⁵N HMBC Acquisition: Run an HMBC experiment to detect long-range (2–4 bond) correlations between the protons of the alkyl substituent and the purine nitrogens[5].
-
Validation Check: For an N9-substituted purine, a distinct cross-peak will appear between the alkyl CH₂ protons and the N9 nitrogen[5].
-
Logical workflow for distinguishing N9 and N7 purine isomers using multinuclear NMR spectroscopy.
Quantitative Data Summaries
The following tables synthesize the expected regioselectivity outcomes based on synthetic choices and the definitive NMR markers used for validation.
Table 1: Regioselectivity Ratios by Reaction Condition
| Reaction Condition | Substrate Modification | Expected N9:N7 Ratio | Reference |
| Direct Alkylation (Basic) | Unprotected 2-amino-6-chloropurine | < 6:1 | [2] |
| Direct Alkylation (Basic) | 6-O-Diphenylcarbamoyl protection | ~ 80:20 | [4] |
| Mitsunobu Coupling | Bis-Boc protected N2 amine | > 90:1 (Exclusive N9) | [2] |
Table 2: Diagnostic NMR Chemical Shifts for N9 vs. N7 Isomers
| Target Nucleus | N9 Isomer Characteristic | N7 Isomer Characteristic | Reference |
| ¹³C (C5 position) | Deshielded (Downfield by 8–12 ppm) | Shielded (Upfield) | [5],[3] |
| ¹³C (C4 position) | Shielded (Upfield by 8–12 ppm) | Deshielded (Downfield) | [5] |
| ¹⁵N (N3 position) | Shielded (Upfield by 18–20 ppm) | Deshielded (Downfield) | [6] |
| ¹⁵N (N7 position) | Deshielded (Downfield) | Shielded (Upfield by 6–7 ppm) | [6] |
Conclusion
Mastering the regioselective functionalization of 2-amino-6-chloropurines requires moving away from brute-force basic alkylation toward rationally designed, solubility-enhancing protective strategies like N2 bis-Boc modification. By coupling these advanced synthetic techniques with the self-validating analytical framework of multinuclear NMR (specifically leveraging C5 ¹³C shifts and ¹H-¹⁵N HMBC correlations), drug development professionals can eliminate isomer contamination, streamline API scale-up, and ensure absolute structural integrity in antiviral nucleoside synthesis.
References
- BenchChem Technical Support Team. "The Core Chemistry of Desciclovir Synthesis: A Technical Guide". Benchchem.
- "Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir". Zhejiang University (zju.edu.cn).
- "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine". SciSpace.
- BenchChem Technical Support Team. "distinguishing between N7 and N9 purine isomers by NMR". Benchchem.
- "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents". PMC (nih.gov).
- "Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines". ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Strategic Sourcing of High-Purity Famciclovir Intermediates: A Technical Guide for Drug Development
Here is an in-depth technical guide on commercial suppliers and quality assurance for high-purity Famciclovir intermediates.
Executive Summary: The Purity-Efficacy Nexus
In the development of Famciclovir (a prodrug of Penciclovir), the integrity of the supply chain is not merely a logistical concern but a critical parameter of pharmaceutical quality. Famciclovir’s bioavailability (approx. 77%) relies heavily on the precise enzymatic conversion of the diacetate ester to the active penciclovir triphosphate.
The presence of specific impurities—most notably the N7-regioisomer and the 6-chloro precursor —can significantly alter the toxicological profile and reduce the therapeutic index. This guide provides a scientifically grounded framework for identifying, validating, and sourcing high-purity intermediates, shifting the focus from simple cost analysis to impurity profile management .
Molecular Architecture & Critical Intermediates
The synthesis of Famciclovir generally proceeds via the alkylation of a purine base. To ensure high purity in the final API (Active Pharmaceutical Ingredient), control must be exerted at the intermediate stage.
The "Big Three" Intermediates
Drug developers must secure reliable sources for these three critical nodes in the retrosynthetic pathway:
| Intermediate Name | CAS Number | Role in Synthesis | Critical Quality Attribute (CQA) |
| 2-Amino-6-chloropurine | 10310-21-1 | The purine scaffold core. | Purity >99% . Must be free of guanine residues which lead to difficult-to-remove side products. |
| Side Chain Precursor (Triethyl 3-bromopropane-1,1,1-tricarboxylate) | 71170-82-6 | Introduces the acyclic side chain. | Assay >98% . Bromide content and absence of cyclized by-products are key. |
| The "Chloro-Famciclovir" (2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate) | 97845-60-8 | The penultimate intermediate before hydrogenolysis. | N9/N7 Ratio . The N7 isomer is the most persistent impurity here. Target <0.5% N7. |
Visualization: Synthetic Pathway & Impurity Genesis
The following diagram illustrates the critical alkylation step where the N9 (desired) and N7 (impurity) divergence occurs.
Caption: Pathway illustrating the competitive alkylation of 2-amino-6-chloropurine, yielding the critical N9 intermediate and the problematic N7 impurity.
Scientific Integrity: The Regioselectivity Challenge
The primary challenge in sourcing Famciclovir intermediates is the Regioselectivity of N-Alkylation .
The Causality of Impurities
Purine bases are ambident nucleophiles. Under standard alkylation conditions (e.g., K2CO3/DMF), the N7 position is kinetically accessible, while the N9 position is thermodynamically preferred.
-
Low-Quality Suppliers: Often use unoptimized conditions leading to high N7 content (up to 15-20% in crude), requiring aggressive downstream crystallization that reduces yield and risks carryover.
-
High-Quality Suppliers: Employ phase-transfer catalysts or specific solvent systems to steer selectivity toward the N9 isomer (>95:5 ratio), reducing the burden on final purification.
Self-Validating Check: When auditing a supplier for the Chloro-Famciclovir (CAS 97845-60-8) intermediate, request a specific impurity profile for the N7-isomer (CAS 131266-15-4) . If they cannot provide a limit of quantification (LOQ) for this specific isomer, they are likely not controlling the reaction kinetics adequately.
Commercial Supplier Landscape & Sourcing Strategy
The market is segmented into "Catalog Suppliers" (mg to g scale) and "Process Manufacturers" (kg to ton scale). For drug development, you must bridge this gap.
Major Manufacturing Hubs
-
China (Jiangsu/Zhejiang): Dominant in early-stage purine synthesis.
-
Example Entities: Changzhou Litong Chemical, Changzhou AniKare.
-
Strength: Cost-efficiency and volume.
-
Risk: Batch-to-batch variability in isomer ratios.
-
-
India (Gujarat/Hyderabad): Strong presence in late-stage intermediates and API formulation.
-
Western Distributors (USA/EU):
-
Example Entities: ChemScene, BLD Pharm, CymitQuimica.
-
Role: High-purity reference standards for validation, rather than bulk manufacturing.
-
Supplier Qualification Decision Matrix
Use the following logic flow to select a supplier based on your development phase.
Caption: Decision matrix for sourcing Famciclovir intermediates based on development scale and risk assessment.
Technical Specifications & Validation Protocols
To ensure "Authoritative Grounding," you must implement a self-validating quality control system. Do not rely solely on the supplier's Certificate of Analysis (CoA).
The "Gold Standard" Specification Sheet
Adopt these specifications for Chloro-Famciclovir (CAS 97845-60-8) :
| Test Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | IR / NMR conforms to structure | USP <197K> / <761> |
| Assay (HPLC) | ≥ 98.5% (anhydrous basis) | In-house Validated Method |
| N7-Isomer Impurity | ≤ 0.5% | HPLC (Relative Retention Time ~0.8) |
| 6-Chloropurine | ≤ 0.1% | HPLC |
| Loss on Drying | ≤ 0.5% | USP <731> |
Experimental Protocol: HPLC Purity Analysis
This method allows for the simultaneous detection of the N9 product and N7 impurity.
Scope: Validation of intermediate purity before hydrogenolysis.
-
Equipment: HPLC system with UV detector (PDA preferred).
-
Column: C18 Reverse Phase (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).[3]
-
Mobile Phase:
-
Buffer: 50mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with dilute orthophosphoric acid).
-
Solvent B: Methanol (HPLC Grade).[4]
-
Ratio: Buffer:Methanol (50:50 v/v) is a robust starting point, or run a gradient if resolution is poor [1].
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm (max absorption for the purine ring) or 305 nm [2].
-
Sample Preparation: Dissolve 25 mg of intermediate in 50 mL of Mobile Phase. Sonicate for 10 mins.
-
System Suitability:
-
Tailing factor: < 2.0.[4]
-
Resolution between N9 and N7 peaks: > 2.0.
-
Why this works: The N7 isomer is more polar than the N9 isomer due to the electronic distribution on the purine ring, typically causing it to elute earlier in reverse-phase conditions. This distinct shift validates the separation.
References
-
ResearchGate. (2016).[5] RP-HPLC method development and validation for estimation of Famciclovir in tablet dosage form. Retrieved from [Link]
Sources
The Pharmacophore of Choice: 9-Substituted 2-Amino-6-Chloropurine Scaffolds
The biological versatility of 9-substituted 2-amino-6-chloropurine scaffolds lies in their role as "privileged structures" for generating guanine-mimicking nucleoside analogues. This scaffold serves as the foundational architecture for FDA-approved antivirals (e.g., Famciclovir, Penciclovir) and emerging Hsp90-targeting chemotherapeutics.
The following technical guide details the synthetic manipulation, biological mechanisms, and experimental validation of these scaffolds.
Executive Summary
The 2-amino-6-chloropurine (2A6CP) scaffold acts as a high-fidelity precursor for guanine nucleosides. Its utility stems from two reactive vectors:
-
The N9-Position: The site for installing "sugar" mimics (acyclic chains, carbocycles, or modified ribose), determining bioavailability and kinase recognition.
-
The C6-Chloro Motif: A versatile electrophile susceptible to Nucleophilic Aromatic Substitution (
), allowing conversion to carbonyls (guanine), amines (adenine mimics), or ethers.
This guide explores the Structure-Activity Relationship (SAR) of N9-substitutions, detailing their transformation into potent antiviral acyclic nucleoside phosphonates (ANPs) and Hsp90 inhibitors.
Synthetic Architecture: Regiocontrol & Functionalization
The N9 vs. N7 Regioselectivity Challenge
Alkylation of purines often yields a mixture of N9 (desired) and N7 (kinetic) isomers.[1][2] For 2-amino-6-chloropurine, the N9 position is thermodynamically favored, but steric bulk at C6 or the alkylating agent can shift this ratio.
-
Classical Approach:
/ DMF.[3] Often yields ~70:30 (N9:N7) mixtures. -
Optimized Approach (TBAF Method): The use of Tetrabutylammonium Fluoride (TBAF) in THF promotes N9-alkylation via hydrogen-bond guided deprotonation, often boosting regioselectivity to >95:5.
-
Mitsunobu Coupling: Ideal for coupling primary/secondary alcohols (e.g., acyclic side chains) directly to N9 using
and DIAD.
The "Chlorine Switch" (C6 Modification)
The C6-chloro group is a "placeholder" for the final polar functionality.
-
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis converts the 6-Cl to 6-OH (Guanine).
-
Amination: Reaction with amines yields 2,6-diaminopurine derivatives (often prodrugs).
-
Alkoxylation: Reaction with alkoxides yields 6-alkoxy derivatives (e.g., Nelarabine analogues).
Visualization: Synthetic Pathways
The following diagram illustrates the divergence from the core scaffold to bioactive classes.
Caption: Divergent synthesis from 2-amino-6-chloropurine to antiviral and anticancer agents.
Biological Activity & Mechanisms[4]
Antiviral Activity (HSV, VZV, HIV)
The most commercially successful application of this scaffold is in Acyclic Nucleoside Analogues .
-
Compound Class: 9-[(2-hydroxyethoxy)methyl] derivatives (Acyclovir-like) and 9-[4-hydroxy-3-(hydroxymethyl)butyl] derivatives (Penciclovir-like).
-
Mechanism of Action (MoA):
-
Entry: The prodrug (often a 2-amino-6-chloropurine or diaminopurine) enters the cell.
-
Activation: Viral Thymidine Kinase (TK) selectively monophosphorylates the acyclic "sugar" tail. Host kinases complete phosphorylation to the triphosphate.
-
Termination: The triphosphate competes with dGTP for viral DNA polymerase, causing obligate chain termination.
-
-
Key Insight: The 2-amino-6-chloro scaffold is often the precursor to the 6-deoxy prodrug (Famciclovir), which is oxidized in vivo to the active guanine form (Penciclovir).
Anticancer Activity (Hsp90 & Leukemia)
Recent research has repurposed this scaffold for oncology.
-
Hsp90 Inhibition: Derivatives with N9-benzyl or N9-pyridylmethyl groups (e.g., 9-(pyridin-2-ylmethyl)-2-amino-6-chloropurine) bind to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).
-
Effect: Destabilizes oncogenic client proteins (HER2, Akt, Raf-1), leading to proteasomal degradation.
-
-
Glutathione Depletion: 9-Norbornyl-6-chloropurine derivatives interact with intracellular glutathione (GSH), forming conjugates that deplete cellular antioxidant reserves, triggering apoptosis in leukemia cells (e.g., CCRF-CEM).
Visualization: Antiviral Mechanism
Caption: Bioactivation pathway of 2-amino-6-chloropurine prodrugs in viral therapy.
Experimental Protocols
Protocol A: High-Regioselectivity N9-Alkylation (TBAF Method)
Objective: Synthesize 9-alkyl-2-amino-6-chloropurine with minimized N7-isomer formation.
Materials:
-
2-Amino-6-chloropurine (1.0 eq)
-
Alkyl Halide (e.g., 2-bromoethyl acetate) (1.1 eq)
-
Tetrabutylammonium Fluoride (TBAF), 1M in THF (2.0 eq)[4]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-amino-6-chloropurine (1 mmol) in anhydrous THF (5 mL).
-
Activation: Add TBAF solution (2 mmol) dropwise at room temperature. Stir for 10 minutes. The solution may darken, indicating deprotonation.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (CHCl3:MeOH 9:1). N9 product typically has a higher Rf than N7.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Protocol B: Conversion to Guanine Analogue (Hydrolysis)
Objective: Convert the 6-chloro intermediate to the active 6-oxo (guanine) form.
Step-by-Step:
-
Suspension: Suspend the N9-alkylated intermediate (1 mmol) in 2N HCl (10 mL).
-
Reflux: Heat to reflux (100°C) for 2–4 hours. The 6-chloro group is displaced by water.
-
Neutralization: Cool to 0°C. Adjust pH to 7.0 using 2N NaOH. The guanine derivative often precipitates.
-
Isolation: Filter the solid, wash with ice-cold water and ethanol. Recrystallize from water/ethanol if necessary.
Comparative Data: Substituent Effects
| Substituent (N9) | Target/Indication | Mechanism | Key Reference |
| 4-hydroxy-3-(hydroxymethyl)butyl | HSV-1, HSV-2, VZV | Viral DNA Pol Inhibition | Harnden et al. [1] |
| (2-phosphonoethoxy)ethyl (PEE) | HIV, HBV | Chain Termination (ANP) | Hockova et al. [2] |
| Pyridin-2-ylmethyl | Breast Cancer (MCF7) | Hsp90 Inhibition | Barta et al. [3] |
| Norbornyl | Leukemia (CCRF-CEM) | GSH Depletion | Sála et al. [4] |
| 2-deoxy-2-fluoro-arabino | VZV | Thymidine Kinase Activation | Balzarini et al. [5] |
References
-
Harnden, M. R., et al. (1987).[5] "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines." Journal of Medicinal Chemistry. Link
-
Hockova, D., et al. (2003). "Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity." Journal of Medicinal Chemistry. Link
-
Barta, T. E., et al. (2007).[6] "Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity."[6][7] Journal of Medicinal Chemistry. Link
-
Sála, M., et al. (2012).[8] "Novel substituted 9-norbornylpurines and their activities against RNA viruses." Bioorganic & Medicinal Chemistry Letters. Link
-
Balzarini, J., et al. (1993). "Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative." Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors that exhibit potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel substituted 9-norbornylpurines and their activities against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N9-alkylation of 2-amino-6-chloropurine with benzyl bromoacetate
Application Note: Regioselective N9-Alkylation of 2-Amino-6-Chloropurine with Benzyl Bromoacetate
Executive Summary
This guide details the protocol for the
Mechanistic Insight & Experimental Strategy
The Regioselectivity Challenge
Purine alkylation is governed by a competition between electronic density and steric hindrance.
- Position: Often kinetically favored due to higher electron density and less steric hindrance from the C2-amino group.
- Position: Thermodynamically favored.[1] The resulting isomer is generally more stable.[1]
Under standard basic conditions (
Reaction Scheme
Figure 1: Reaction pathway illustrating the divergent synthesis of N9 and N7 isomers.
Experimental Optimization
The following table summarizes the optimization of reaction conditions to favor the
| Variable | Condition Tested | Outcome | Recommendation |
| Base | Fast reaction, but higher | Not Recommended | |
| Base | Slower, allows equilibration; better | Recommended | |
| Solvent | DMSO | High solubility, but difficult workup (high boiling point). | Secondary Option |
| Solvent | DMF (Dimethylformamide) | Good solubility, easier removal/washing. | Recommended |
| Temp | Slow conversion, significant | Avoid | |
| Temp | Optimal balance of rate and thermodynamic | Recommended |
Detailed Protocol
Materials & Reagents
-
Substrate: 2-Amino-6-chloropurine (CAS: 10310-21-1)
-
Alkylating Agent: Benzyl bromoacetate (CAS: 5437-45-6)
-
Base: Potassium carbonate (
), anhydrous, finely ground. -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (water content <0.05%).
-
Workup: Ethyl Acetate (EtOAc), Brine, Water,
.
Step-by-Step Procedure
Step 1: Deprotonation
-
Charge a flame-dried round-bottom flask with 2-amino-6-chloropurine (1.0 eq) .
-
Add anhydrous DMF (10 mL per gram of substrate) .
-
Add
(1.5 eq) . -
Stir the suspension at room temperature for 30 minutes. Note: This ensures formation of the purine anion before the electrophile is introduced.
Step 2: Alkylation
-
Add benzyl bromoacetate (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to
. -
Monitor the reaction by TLC (System:
95:5).-
Endpoint: Disappearance of the starting material spot (approx. 3-5 hours).
-
Observation: Two new spots will appear. The lower
spot is typically the isomer (major), and the higher spot is the isomer (minor), though this can invert depending on the stationary phase; NMR confirmation is required.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Filter off the solid
and rinse the pad with a small amount of DMF. -
Pour the filtrate into 10 volumes of ice-cold water . A precipitate may form.[2][3][4]
-
Extract the aqueous mixture with EtOAc (3 x 50 mL) .
-
Why: The product is moderately polar; thorough extraction is necessary.
-
-
Wash the combined organic layers with water (2x) and saturated brine (1x) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude off-white solid.
Step 4: Purification (Isomer Separation)
-
Recrystallization (Preferred for Scale-up): Dissolve the crude solid in hot MeOH or EtOH. Allow to cool slowly. The
isomer often crystallizes out more readily. -
Column Chromatography (Preferred for Purity):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of
to (98:2 to 95:5). -
Fractionation: Collect the major spot.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the N9-alkylated product.
Quality Control & Validation
To ensure the integrity of the PNA monomer precursor, the following analytical criteria must be met:
H-NMR Differentiation ( vs )
Differentiation of regioisomers is critical. The chemical shift of the purine protons (H8) and the methylene linker (
-
-Isomer (Target): The
protons typically appear around 4.9 - 5.1 ppm . The C8-H proton is generally shielded relative to the N7 isomer. -
-Isomer (Impurity): The
protons are often shifted downfield (deshielded) to 5.2 - 5.4 ppm due to the proximity of the electron-withdrawing chlorine at C6 and the anisotropic effect of the carbonyl.
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV @ 260 nm and 280 nm.
-
Acceptance Criteria: Purity > 98%;
isomer < 0.5%.
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. Link
-
Thomson, S. A., Josey, J. A., Cadilla, R., et al. (1995). Synthesis of a new family of peptide nucleic acid monomers. Tetrahedron, 51(22), 6179-6194. Link
-
BenchChem. (2025).[5] Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. BenchChem Application Notes. Link
-
Dueholm, K. L., Egholm, M., Behrens, C., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: Thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773. Link
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[6][7][8] The Journal of Organic Chemistry, 71(23), 8901-8906.[6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Reaction conditions for 2-amino-6-chloropurine alkylation using K2CO3 and DMF
System: Potassium Carbonate (
Executive Summary
The alkylation of 2-amino-6-chloropurine (guanine precursor) is a pivotal step in the synthesis of acyclic nucleoside antivirals (e.g., Acyclovir, Ganciclovir, Famciclovir). While the
This guide details a robust protocol using the
Mechanistic Insight & Regioselectivity
The purine ring system contains multiple nucleophilic nitrogen atoms. In 2-amino-6-chloropurine, the competition is primarily between
-
The Ambident Challenge:
-
Kinetic Control (
): The position is often more accessible and nucleophilic in the un-ionized state or under rapid kinetic conditions, leading to -alkylation. -
Thermodynamic Control (
): The -alkylated isomer is generally thermodynamically more stable due to minimized steric clash with the C6-substituent and preserved aromaticity.
-
-
Role of
: Potassium carbonate acts as a mild base ( of conjugate acid ), sufficient to deprotonate the imidazole ring ( ). The resulting anion resonates between and . -
Solvent Effect (DMF): DMF is a polar aprotic solvent that solvates the potassium cation (
), leaving the purinyl anion "naked" and reactive. However, it also stabilizes the transition states for both isomers. High temperatures in DMF facilitate equilibration, favoring the thermodynamic product.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the divergence between kinetic (
Experimental Protocol
Scale: 10 mmol (can be linearly scaled). Safety: 2-Amino-6-chloropurine is a skin irritant. DMF is hepatotoxic and readily absorbed through skin. Perform all operations in a fume hood.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 2-Amino-6-chloropurine | 169.57 | 1.0 | 1.70 g | Substrate |
| Alkyl Halide (R-X) | Variable | 1.1 | 11 mmol | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.2 - 1.5 | 1.66 - 2.07 g | Base |
| DMF (Anhydrous) | 73.09 | N/A | 15 - 20 mL | Solvent |
Step-by-Step Procedure
-
Preparation of Base Suspension:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-amino-6-chloropurine (1.70 g, 10 mmol) and anhydrous
(2.07 g, 15 mmol). -
Add anhydrous DMF (15 mL).
-
Critical: Stir efficiently at Room Temperature (RT) for 30 minutes. This "aging" period allows for initial deprotonation and formation of the purinyl anion salt.
-
-
Alkylation:
-
Add the Alkyl Halide (11 mmol) dropwise to the suspension.
-
Temperature Control:
-
For reactive halides (Allyl/Benzyl): Stir at RT for 12–24 hours.
-
For unreactive halides (Alkyl chains): Heat to
for 4–8 hours.
-
-
Note: Higher temperatures (
) increase solubility but may promote degradation (hydrolysis of the C6-Cl).
-
-
Monitoring:
-
Monitor by TLC (MeOH/DCM 1:9) or HPLC.
-
Endpoint: Disappearance of starting material. The
and isomers usually have distinct values ( is typically more polar/lower on silica).
-
-
Workup (Precipitation Method):
-
Filter the reaction mixture to remove excess solid
and KCl salts. -
Pour the filtrate slowly into stirred ice-water (100 mL).
-
The product often precipitates as a white/off-white solid.
-
Filter the solid, wash with water (
mL) to remove residual DMF, and dry under vacuum.
-
-
Purification (Isomer Separation):
-
If the
ratio is unsatisfactory, recrystallization from EtOH/Water is often effective for enriching the isomer. -
For strict separation, use Flash Column Chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Analytical Validation (Self-Validating System)
Distinguishing the
| Parameter | N9-Isomer (Desired) | N7-Isomer (Byproduct) |
| UV Absorption ( | Typically | Typically shifted (often hypsochromic) |
| HMBC Correlation | Alkyl | Alkyl |
Diagnostic Rule: In
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for troubleshooting common reaction failures.
-
Hydrolysis (Guanine formation): If the C6-Cl atom is hydrolyzed to C6-OH (guanine), the reaction becomes dead. This is caused by wet DMF. Solution: Store DMF over 4Å molecular sieves.
-
Poor N9 Selectivity: If
is too high ( ), try heating the reaction mixture after alkylation is complete (equilibration) or switch to a bulkier base to sterically discourage attack, though is usually sufficient if time is allowed for thermodynamic equilibration.
References
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. (2006). Describes the shielding effects and N9 vs N7 ratios.
-
Solubility Modeling of 2-Amino-6-chloropurine. Journal of Chemical & Engineering Data. (2019). Confirms solubility profiles in DMF vs other solvents.
-
Synthesis of Acyclovir Intermediates. Google Patents (CN101139348A). Describes industrial protocols for 2-amino-6-chloropurine alkylation.
-
Distinguishing N7 and N9 Purine Isomers by NMR. BenchChem Technical Notes. (2025). Provides definitive NMR shift data for isomer identification.[6]
-
Study of Direct N7 Regioselective tert-Alkylation. ACS Omega. (2024). Discusses thermodynamic vs kinetic control in purine alkylation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate to Famciclovir
This Application Note details the synthetic conversion of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate to Famciclovir . The protocol is designed for research and development environments, emphasizing high-purity isolation of intermediates and precise control over the purine regiochemistry.
Application Note: Synthesis of Famciclovir via C2-Homologation of Purine Acetates
Introduction & Chemical Strategy
Famciclovir (2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol diacetate) is the diacetate prodrug of Penciclovir. The structural challenge in synthesizing Famciclovir lies in the precise construction of the acyclic side chain at the N-9 position of the purine ring.
While industrial routes often utilize direct alkylation of 2-amino-6-chloropurine with a pre-formed side chain (e.g., triethyl 3-bromopropane-1,1,1-tricarboxylate), this protocol addresses the conversion from benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate . This starting material represents a "C2-linker" strategy, requiring a homologation sequence to extend the ethyl spacer into the branched diol backbone.
Synthetic Logic:
-
Reduction: Conversion of the acetate ester to a primary alcohol (hydroxyethyl linker).
-
Activation: Transformation of the alcohol into a nucleophilic leaving group (halide/sulfonate).
-
Homologation: Alkylation with a malonate equivalent to install the branching carbon.
-
Functionalization: Reduction of the malonate to the diol, followed by acetylation.[1]
-
Finalization: Reductive dechlorination to yield the 2-aminopurine core.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the critical intermediates and logic flow for this conversion.
Figure 1: Stepwise conversion pathway from the benzyl acetate intermediate to Famciclovir.
Detailed Experimental Protocol
Step 1: Reduction to 2-(2-amino-6-chloropurin-9-yl)ethanol
Objective: Reduce the ester functionality without dechlorinating the purine ring. Rationale: Lithium Aluminum Hydride (LAH) is effective but risks reducing the C-Cl bond. A milder system utilizing Sodium Borohydride (NaBH₄) activated by Lithium Chloride (LiCl) generates LiBH₄ in situ, providing chemoselective reduction.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Starting Material (Benzyl Ester) | 1.0 | Substrate |
| NaBH₄ | 3.0 | Reducing Agent |
| LiCl | 3.0 | Activator |
| THF / Ethanol (1:1) | - | Solvent |
Procedure:
-
Dissolve benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (10 mmol) in dry THF/Ethanol (50 mL).
-
Add LiCl (30 mmol) and stir for 10 minutes to ensure dissolution.
-
Cool the mixture to 0°C.
-
Add NaBH₄ (30 mmol) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.
-
Quench: Carefully add saturated NH₄Cl solution (20 mL) at 0°C.
-
Workup: Evaporate volatiles. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.
-
Result: White to off-white solid (Yield ~85%).
Step 2: Activation to 9-(2-bromoethyl)-2-amino-6-chloropurine
Objective: Convert the primary alcohol to a bromide leaving group. Rationale: The Appel reaction (PPh₃/CBr₄) is preferred over HBr or SOCl₂ to prevent acid-catalyzed depurination or side reactions on the amino group.
Procedure:
-
Suspend the alcohol from Step 1 (8.5 mmol) in dry DCM (40 mL).
-
Add Triphenylphosphine (PPh₃) (1.2 equiv).
-
Cool to 0°C and add Carbon Tetrabromide (CBr₄) (1.2 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then at room temperature for 3 hours.
-
Purification: Direct flash chromatography (SiO₂, DCM/MeOH 95:5) is recommended to remove triphenylphosphine oxide.
-
Result: Crystalline solid.
Step 3: Malonate Homologation
Objective: Install the branched carbon skeleton.
Procedure:
-
In a separate flask, generate the sodiomalonate: Add Diethyl malonate (1.5 equiv) to a suspension of NaH (60% dispersion, 1.6 equiv) in dry DMF (30 mL) at 0°C. Stir until H₂ evolution ceases (~30 min).
-
Add the bromide intermediate from Step 2 (1.0 equiv) dissolved in minimal DMF.
-
Heat the mixture to 60°C for 4-6 hours.
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organics with brine to remove DMF.
-
Result: Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate.
Step 4: Formation of the Diol Backbone
Objective: Reduce the diester to the diol (Penciclovir skeleton with 6-Cl).[1]
Procedure:
-
Dissolve the malonate intermediate in tert-Butanol/Methanol (1:1).
-
Add NaBH₄ (4.0 equiv).
-
Heat to reflux (70°C) for 3 hours. Note: Tert-butanol enhances the solubility and moderates the reducing power.
-
Workup: Acidify carefully with 1M HCl to pH 7, remove solvents, and extract with n-Butanol or DCM/iPrOH (3:1) due to high polarity of the diol.
Step 5 & 6: Acetylation and Final Dechlorination
Objective: Protect the diol and remove the 6-chloro substituent to yield Famciclovir.
Protocol:
-
Acetylation: Treat the crude diol with Acetic Anhydride (3.0 equiv), Triethylamine (4.0 equiv), and DMAP (cat.) in DCM. Stir for 4 hours. Isolate the 6-chloro-famciclovir intermediate.[2]
-
Hydrogenolysis (Dechlorination):
-
Dissolve the acetylated intermediate in Ethyl Acetate/Methanol (5:1).
-
Add Triethylamine (1.1 equiv) to scavenge HCl.
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Hydrogenate at 30-50 psi H₂ for 6-12 hours.
-
Mechanism:[1][3][4] The Pd/C catalyzes the hydrogenolytic cleavage of the C-Cl bond, replacing it with C-H.
-
-
Final Isolation: Filter catalyst over Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.
Quality Control & Validation Parameters
To ensure the protocol yields pharmaceutical-grade material, the following parameters must be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | δ 8.6 (s, 1H, H-8), δ 6.9 (s, 2H, NH₂), δ 4.1 (t, 2H, N-CH₂), δ 1.9 (s, 6H, Acetyl) |
| Purity | HPLC (C18 Column) | > 98.5% Area (Mobile Phase: Phosphate Buffer/Acetonitrile Gradient) |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, DCM < 600 ppm (ICH Q3C limits) |
| Water Content | Karl Fischer | < 0.5% w/w |
Critical Process Control (CPC):
-
Step 2 (Bromination): Monitor disappearance of alcohol by TLC (DCM/MeOH 9:1). Residual alcohol leads to side reactions in Step 3.
-
Step 6 (Dechlorination): Ensure complete removal of the chloro-impurity. The 6-chloro analog is a known impurity in Famciclovir API and must be strictly controlled.
Safety & Handling
-
2-Amino-6-chloropurine Derivatives: Potential skin sensitizers and irritants. Handle in a fume hood with double nitrile gloves.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent during handling. Dispose of in dedicated metal waste containers.
-
Sodium Hydride (NaH): Reacts violently with water. Use under inert atmosphere (Argon/Nitrogen).
References
-
Harnden, M. R., et al. (1989).[1] "Prodrugs of the selective antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123) with improved gastrointestinal absorption properties."[1] Journal of Medicinal Chemistry, 32(8), 1738-1743.[1] Link
-
Geen, G. R., et al. (1990). "Process for the preparation of 2-amino-6-chloropurine and derivatives." European Patent EP0569421B1.[5] Link
-
Choudary, B. M., et al. (1996).[1] "A direct approach to the synthesis of famciclovir and penciclovir."[1] Nucleosides & Nucleotides, 15(5), 981-994. Link
-
VanderRoest, J. (1993). "Synthesis of Famciclovir." U.S. Patent 5,246,937. Link
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Reference for halogenated purine reactivity). Link
Sources
- 1. Famciclovir, BRL-42810, Famvir-药物合成数据库 [drugfuture.com]
- 2. US6093819A - Preparation of penciclovir or famciclovir - Google Patents [patents.google.com]
- 3. CN109456329B - Preparation method of famciclovir - Google Patents [patents.google.com]
- 4. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Phase-Transfer Catalysis (PTC) in the Synthesis of Purine Benzyl Esters
Executive Summary & Strategic Context
The synthesis of purine benzyl esters—encompassing both the O-benzylation of purine-carboxylic acids and the N-benzylation of purine derivatives with benzyl haloacetates—is a critical transformation in medicinal chemistry. These motifs are fundamental building blocks for peptide nucleic acid (PNA) monomers, antiviral prodrugs (e.g., acyclovir precursors), and selective enzyme inhibitors[1][2].
Historically, the benzylation of purines relied on harsh, anhydrous conditions utilizing strong bases like sodium hydride (NaH) in polar aprotic solvents (DMF or DMSO). These traditional methods suffer from severe drawbacks: extreme moisture sensitivity, hazardous hydrogen gas evolution, and notoriously poor regioselectivity (often yielding difficult-to-separate mixtures of N9 and N7 alkylated isomers).
As demonstrated by , Phase-Transfer Catalysis (PTC) offers a highly efficient, scalable, and greener alternative[3]. By utilizing a biphasic system (liquid-liquid or solid-liquid) and a quaternary ammonium salt, PTC eliminates the need for anhydrous conditions, accelerates reaction kinetics, and significantly enhances N9-regioselectivity[4][5].
Mechanistic Framework: The Causality of PTC Efficiency
To leverage PTC effectively, one must understand the thermodynamic and kinetic forces at play. The core advantage of PTC in purine chemistry lies in the generation of a "naked" nucleophile and the steric direction provided by the catalyst.
-
Interfacial Deprotonation: In a biphasic system, the purine substrate remains in the organic phase or at the interface, while the base (e.g., aqueous NaOH or solid K₂CO₃) deprotonates the acidic purine proton (or carboxylic acid).
-
Ion-Pair Formation: The phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) exchanges its halide counterion for the newly formed purinyl anion, creating a lipophilic ion pair: [Purine⁻ NBu₄⁺].
-
Phase Migration & Naked Nucleophilicity: This bulky ion pair migrates deep into the organic phase. Because the organic solvent (e.g., Dichloromethane) cannot tightly solvate the anion via hydrogen bonding, the purinyl anion becomes highly reactive (a "naked" nucleophile).
-
Regioselective Alkylation: The massive steric bulk of the NBu₄⁺ counterion loosely shields the purine ring. This steric hindrance disproportionately blocks the more congested N7 position, thermodynamically and kinetically favoring nucleophilic attack at the less hindered N9 position[3][6].
Figure 1: Mechanistic cycle of Liquid-Liquid Phase-Transfer Catalysis for purine esterification.
Quantitative Data: Methodological Comparison
The transition from traditional homogeneous catalysis to PTC yields measurable improvements across all synthetic parameters.
| Parameter | Traditional Method (NaH / DMF) | Liquid-Liquid PTC (NaOH / DCM) | Solid-Liquid PTC (K₂CO₃ / MeCN) |
| Base / Solvent | NaH / Anhydrous DMF | 10% aq. NaOH / DCM | Solid K₂CO₃ / Acetonitrile |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 4 - 6 hours |
| Regioselectivity (N9:N7) | ~ 3:1 (Substrate dependent) | ~ 9:1 | > 10:1 |
| Moisture Sensitivity | Highly sensitive (Requires Ar/N₂) | Insensitive (Aqueous biphasic) | Mildly sensitive |
| Average Yield | 50 - 65% | 85 - 95% | 80 - 90% |
| Scalability | Poor (Exothermic, H₂ gas evolution) | Excellent (Mild, controlled) | Excellent (Easy workup) |
Validated Experimental Protocols
Protocol A: Liquid-Liquid PTC for O-Benzylation of Purine-Carboxylic Acids
Optimal for substrates stable to aqueous base (e.g., synthesis of purine-9-acetic acid benzyl ester).
Reagents:
-
Purine-9-acetic acid (10.0 mmol)
-
Benzyl bromide (12.0 mmol, 1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)
-
Dichloromethane (DCM) (50 mL)
-
10% (w/v) Aqueous NaOH (50 mL)
Step-by-Step Methodology & Causality:
-
Phase Assembly: Dissolve the purine-9-acetic acid in the 10% NaOH solution. Add the aqueous solution to a round-bottom flask containing TBAB dissolved in DCM.
-
Causality: Pre-dissolving the purine in NaOH ensures complete deprotonation to the water-soluble sodium carboxylate before the catalyst is introduced, preventing unreacted starting material from crashing out.
-
-
Interfacial Activation: Stir the biphasic mixture vigorously at >800 rpm for 15 minutes.
-
Causality: Liquid-liquid PTC is entirely dependent on interfacial surface area. High-shear mixing prevents the reaction from becoming diffusion-limited, allowing efficient Na⁺ to NBu₄⁺ ion exchange.
-
-
Alkylation: Add benzyl bromide dropwise over 10 minutes. Maintain stirring at room temperature for 3 hours.
-
Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the formation of dibenzyl ether byproducts caused by hydroxide attack on the benzyl bromide.
-
-
Isolation: Halt stirring and allow the phases to separate. Extract the aqueous layer with an additional 20 mL of DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Liquid PTC for N-Benzylation
Optimal for moisture-sensitive electrophiles, such as the synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester[2][7].
Reagents:
-
2-Amino-6-chloropurine (10.0 mmol)
-
Benzyl 2-bromoacetate (11.0 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%)
-
Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology & Causality:
-
Solid Base Preparation: Grind the anhydrous K₂CO₃ into a fine powder using a mortar and pestle immediately prior to use.
-
Causality: In solid-liquid PTC, the deprotonation occurs strictly at the surface of the solid base. Grinding exponentially increases the surface area, facilitating rapid ion-pair formation[7].
-
-
Reaction Initiation: Suspend the ground K₂CO₃, 2-amino-6-chloropurine, and TBAB in acetonitrile. Stir at 60 °C for 30 minutes.
-
Causality: Acetonitrile provides an optimal dielectric constant to support the transition state of the Sₙ2 attack. Heating pre-forms the purinyl-TBAB ion pair before the electrophile is introduced.
-
-
Electrophile Addition: Add benzyl 2-bromoacetate dropwise. Stir at 60 °C for 4 hours.
-
Causality: Solid-liquid PTC is deliberately chosen here because benzyl 2-bromoacetate is highly susceptible to rapid ester hydrolysis in aqueous NaOH. Using solid K₂CO₃ provides necessary basicity without introducing nucleophilic water[8].
-
-
Workup: Filter the mixture while hot to remove inorganic salts. Concentrate the filtrate, and purify the crude product via recrystallization from ethanol.
Figure 2: Step-by-step experimental workflow for the PTC-mediated synthesis of purine benzyl esters.
References
-
Shinkai, I., et al. "Phase-transfer catalysis in the N-benzylation of adenine." Journal of Heterocyclic Chemistry 18.1 (1981): 197-199. URL: [Link]
-
Platzer, N., et al. "Easy alkylation of purine bases by solid-liquid phase transfer catalysis without solvent." Tetrahedron 41.22 (1985): 5039-5044. URL: [Link]
-
Ramzaeva, N., et al. "Alkylation of 6-Methylthio- and 6-Benzyloxyguanine under Phase-Transfer Conditions." Synthetic Communications 19.18 (1989): 3121-3129. URL: [Link]
-
Lazrek, H. B., et al. "Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines." Nucleosides and Nucleotides 10.6 (1991): 1285-1289. URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. PHASE TRANSFER CATALYSIS IN THE N-BENZYLATION OF ADENINE [pascal-francis.inist.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Easy alkylation of purine bases by solid-liquid phase transfer catalysis without solvent. Structural analysis by 2D heteronuclear <sup>1</sup>H<sup>13</sup>C correlated NMR spectroscopy. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Scalable synthesis of 2-amino-6-chloro-9H-purine-9-acetic acid benzyl ester
Application Note: Scalable Synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester
Executive Summary
This guide details a scalable, robust protocol for the synthesis of 2-amino-6-chloro-9H-purine-9-acetic acid benzyl ester (CAS: 169287-67-6). This compound is a critical intermediate in the manufacture of Peptide Nucleic Acid (PNA) monomers (specifically the Guanine monomer) and various antiviral prodrugs.
The primary synthetic challenge addressed here is the regioselectivity of the alkylation at the
Scientific Background & Retro-analysis
The Regioselectivity Challenge
The alkylation of 2-amino-6-chloropurine is governed by the ambident nature of the purine anion.
- -Alkylation (Desired): Thermodynamically preferred due to less steric hindrance and better resonance stabilization in the final product.
- -Alkylation (Impurity): Kinetically accessible, often forming 5-15% of the crude mixture depending on solvent polarity and base strength.
Mechanism: The reaction proceeds via an
Strategic Route Selection
We utilize a direct alkylation strategy using benzyl bromoacetate .
-
Reagents: 2-Amino-6-chloropurine + Benzyl bromoacetate.[2]
-
Base: Potassium Carbonate (
) – chosen over NaH for safety at scale (no evolution). -
Solvent: DMF (Dimethylformamide) – promotes solubility of the purine and increases reaction rate.
Detailed Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| 2-Amino-6-chloropurine | 169.57 | 1.0 | Starting Material |
| Benzyl bromoacetate | 229.07 | 1.1 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.5 | Base (Anhydrous) |
| DMF (Anhydrous) | - | 10 Vol | Solvent |
| Water (DI) | - | 30 Vol | Quench/Precipitation |
| Ethanol/Ethyl Acetate | - | - | Recrystallization |
Equipment:
-
Jacketted glass reactor (or round-bottom flask for <100g).
-
Overhead mechanical stirrer (essential for slurry handling).
-
Internal temperature probe.
-
Nitrogen/Argon inlet.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the reactor with 2-Amino-6-chloropurine (1.0 equiv) and anhydrous
(2.5 equiv).-
Note: Ensure
is finely milled to maximize surface area.
-
-
Add DMF (10 volumes relative to purine mass) under a gentle nitrogen stream.
-
Stir the slurry at 20–25°C for 30 minutes to ensure deprotonation equilibrium.
Step 2: Alkylation 4. Add Benzyl bromoacetate (1.1 equiv) dropwise over 30–60 minutes.
- Process Control: Maintain internal temperature
to minimize formation. Exothermic reaction.
- Stir at Room Temperature (20–25°C) for 12–16 hours.
- Monitoring: Check by HPLC or TLC (5% MeOH in DCM). Target: <2% residual starting material.
Step 3: Work-up (Precipitation)
6. Filter the reaction mixture to remove inorganic salts (
- Scalability Insight: Removing salts before aqueous quench prevents occlusion of salts in the product precipitate.
- Transfer the filtrate to a clean vessel.
- Slowly add DI Water (30 volumes) to the filtrate with vigorous stirring.
- Observation: The product will precipitate as a white to off-white solid. The
isomer is generally more soluble in the aqueous DMF matrix.
- Stir the slurry for 2 hours at 0–5°C to maximize yield.
Step 4: Isolation and Purification
10. Filter the solid. Wash the cake with copious water (
- Suspend the wet cake in Ethanol (or Ethyl Acetate). Heat to reflux.
- If fully soluble, cool slowly to 0°C. If not, triturate at reflux for 1 hour, then cool.
- Note: This step effectively removes trace
isomer and hydrolyzed byproducts.
- Filter and dry in a vacuum oven at 40°C for 24 hours.
Expected Yield: 75–85% Purity: >98% (HPLC)
Visual Workflows
Synthetic Pathway & Mechanism
Caption: Reaction pathway showing the divergence between the desired N9-alkylation and the N7-impurity.
Process Flow Diagram
Caption: Step-by-step unit operations for the scalable manufacturing process.
Process Control & Analytics
To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm and 300 nm.
-
Differentiation: The
-isomer typically elutes earlier than the -isomer due to higher polarity.
NMR Identification (Regiochemistry)
Differentiation of
-
-Isomer (Product): The
-H proton and the carbon are diagnostic.-
HMBC: Strong correlation between
-methylene protons and / . - Shift: Typically ~128-130 ppm.
-
-
-Isomer:
- Shift: Typically shifted upfield (~115-120 ppm) or distinctively different depending on solvent.
-
Reference: See Section 7 (Source 2) for detailed spectral data on purine regiochemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High | Reaction temperature too high. | Maintain T < 25°C. Ensure dropwise addition of alkylating agent. |
| Low Yield | Incomplete precipitation; Product lost in mother liquor. | Increase water volume during quench; Cool slurry to 0°C before filtration. |
| Sticky/Gummy Precipitate | Residual DMF or rapid addition of water. | Add water slowly to the DMF solution (not reverse) to control crystal growth. |
| Hydrolysis of Ester | Presence of water in DMF or strong base. | Use anhydrous DMF.[3] Ensure |
References
-
ChemicalBook. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester synthesis. Retrieved from
-
Zhong, M., & Robins, M. J. (2006).[5] Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[1][5][6] The Journal of Organic Chemistry, 71(23), 8901–8906.[5] Retrieved from
-
PubChem. (n.d.). Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate. Retrieved from [7]
-
Howarth, N. M., & Wakelin, L. P. (1997). Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. (Contextual reference on separation of isomers via crystallization). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-6-chloro-9H-purine-9-acetic acid benzyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate | C14H12ClN5O2 | CID 20673254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Acyclic Guanosine Analogues from Chloropurine Precursors
Abstract & Strategic Overview
This application note details the robust synthesis of acyclic guanosine analogues (e.g., Ganciclovir, Penciclovir, Acyclovir) utilizing 2-amino-6-chloropurine as the critical scaffold. While direct alkylation of guanine is economically attractive, it is plagued by poor solubility and low regioselectivity (N9 vs. N7 isomers).
The chloropurine route offers three decisive advantages for scale-up and drug development:
-
Enhanced Solubility: The lipophilic 6-chloro substituent significantly improves solubility in organic solvents (DMF, DMSO) compared to the highly polar guanine.
-
Tunable Reactivity: The 6-chloro group serves as a "mask" for the 6-oxo functionality, preventing side reactions at the O6 position during alkylation.
-
Streamlined Workup: The N9-isomer can often be crystallized selectively, or the N7-isomer removed via differences in polarity before the final hydrolysis step.
This guide provides a validated protocol for the synthesis of Ganciclovir (as a representative complex analogue) and Penciclovir , focusing on the critical N-alkylation and subsequent hydrolysis/deprotection cascades.
Strategic Considerations: Regioselectivity (N9 vs. N7)
The alkylation of purines is governed by tautomeric equilibrium and steric factors. In 2-amino-6-chloropurine, the N9 position is thermodynamically preferred, but kinetic control often yields substantial N7 byproducts (up to 40% in unoptimized conditions).
Mechanism of Regioselectivity
-
N9 Attack (Desired): Favored by thermodynamic control and steric freedom.
-
N7 Attack (Undesired): Often kinetically accessible due to hydrogen bonding with the N-H of the 2-amino group or solvent effects.
Optimization Parameters:
-
Base: Weak bases (K₂CO₃) in polar aprotic solvents (DMF) generally favor N9 alkylation (Ratio ~80:20 to 95:5). Strong bases (NaH) can lead to tighter ion pairing, sometimes increasing N7 attack depending on the electrophile.
-
Temperature: Higher temperatures (60–80°C) favor the thermodynamic N9 product.
-
Leaving Group: Bromides and iodides on the side chain generally provide better conversion than chlorides.
Detailed Protocol: Synthesis of Ganciclovir Intermediate
Target: Preparation of N-9-[(1,3-diacetoxy-2-propoxy)methyl]-2-amino-6-chloropurine. Precursor: 2-amino-6-chloropurine.[1][2][3][4][5] Reagent: 2-acetoxymethoxy-1,3-diacetoxypropane (Side Chain).[6]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[7] | Role |
| 2-Amino-6-chloropurine | 169.57 | 1.0 | Scaffold |
| Side Chain Acetate/Bromide * | ~250-290 | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.20 | 1.5 | Base |
| DMF (Anhydrous) | - | 10 Vol | Solvent |
| Tetrabutylammonium bromide | 322.37 | 0.05 | Phase Transfer Catalyst |
*Note: The side chain is often generated in situ or used as the acetoxy-methyl derivative (e.g., 2-acetoxymethoxy-1,3-diacetoxypropane) which requires Lewis acid catalysis, OR converted to the bromo-derivative for base-mediated alkylation.
Step-by-Step Methodology (Base-Mediated Alkylation)
Step 1: Activation
-
Charge a dry reactor with 2-amino-6-chloropurine (10.0 g, 59 mmol) and anhydrous DMF (100 mL) .
-
Add K₂CO₃ (12.2 g, 88 mmol) and Tetrabutylammonium bromide (0.95 g, 3 mmol) .
-
Heat the suspension to 60°C and stir for 1 hour. Rationale: This ensures deprotonation and dissolution of the purine anion.
Step 2: Alkylation 4. Add the side chain reagent (e.g., 2-(bromomethoxy)-1,3-propanediol diacetate or equivalent) dropwise over 30 minutes.
- Critical: Maintain temperature at 60–65°C. Exotherms can degrade the regioselectivity.
- Stir at 65°C for 4–6 hours . Monitor by HPLC (C18 column, Water/ACN gradient).
- Endpoint: <2% residual chloropurine.
Step 3: Workup & Isomer Separation 6. Cool reaction mixture to 20°C. Filter off inorganic salts (KCl, excess K₂CO₃). 7. Concentrate the filtrate under reduced pressure to a viscous oil. 8. Isomer Purification:
- Dissolve the residue in Ethyl Acetate/Methanol (95:5) .
- The N7 isomer is typically more polar or has distinct solubility. For high purity, perform a short silica plug filtration or recrystallization from Ethanol/Water .
- Yield Expectation: 65–75% of the N9 isomer.
Protocol: Hydrolysis & Deprotection (Conversion to Ganciclovir)
This stage converts the 6-chloro group to the 6-oxo (guanine) and removes the acetyl protecting groups from the side chain.
Methodology
Step 1: Hydrolysis of 6-Chloro to 6-Oxo
-
Suspend the N9-alkylated intermediate (from Section 3.2) in 2N Hydrochloric Acid (HCl) (10 volumes).
-
Heat to reflux (approx. 100°C) for 2–4 hours.
-
Mechanism:[1][6][8][9][10][11] Acidic hydrolysis displaces the chloride with water (tautomerizing to the ketone) and simultaneously cleaves the ester protecting groups on the side chain.
-
Alternative: For acid-sensitive substrates, use 2N NaOH at reflux, though this may require longer reaction times for the chloride displacement.
-
Step 2: Isolation 3. Cool the solution to room temperature. 4. Neutralize carefully with 50% NaOH or NH₄OH to pH 7.0–7.2.
- Observation: Ganciclovir has low water solubility at neutral pH and will precipitate as a white solid.
- Stir the slurry at 0–5°C for 2 hours to maximize yield.
- Filter the solid and wash with cold water followed by acetone.
Step 3: Final Purification 7. Recrystallize from boiling water (approx. 15 volumes). Use activated carbon if color removal is required. 8. Dry in a vacuum oven at 50°C.
Visualization: Reaction Workflow & Pathway[1]
Synthesis Pathway Diagram
Caption: Step-wise conversion of 2-amino-6-chloropurine to acyclic guanosine analogues.
Regioselectivity Mechanism[10]
Caption: Mechanistic divergence in purine alkylation. N9 is thermodynamically favored.[12]
Analytical Validation (QC)
To ensure protocol integrity, the following specifications must be met at the intermediate stage (before hydrolysis):
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic Purine C8-H singlet (~8.2 ppm); Absence of NH (N9 subst.) |
| Regio-purity | HPLC (UV 254nm) | N9 Isomer > 95%; N7 Isomer < 2% |
| Reaction Comp. | TLC / HPLC | Residual Chloropurine < 1.0% |
Key NMR Distinction:
-
N9-Isomer: The C8-H proton typically shifts upfield relative to the N7 isomer.
-
N7-Isomer: Often shows distinct shifts in the side-chain methylene protons due to proximity to the C6-chloro group.
References
-
H. J. Schaeffer et al. , "9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group." Nature, 272, 583–585 (1978). Link
-
J. C. Martin et al. , "9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine: a new potent and selective antiherpes agent." J. Med.[13] Chem., 26, 759–761 (1983). Link
-
M. R. Harnden and R. L. Jarvest , "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines." J. Med.[13] Chem., 30, 1636–1642 (1987). Link
-
Patent WO2004048380A1 , "Process for the synthesis of ganciclovir." (2004). Link
-
Patent EP0569421B1 , "Process for the preparation of 2-amino-6-chloropurine and derivatives." (1993). Link
-
F. Doganc et al. , "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues."[13][14] Journal of Molecular Structure, 1272, 134200 (2023).[13] Link
Sources
- 1. Give the synthesis of adenine and guanine. (Two methods for both) | Filo [askfilo.com]
- 2. WO2005026167A1 - Process for preparing famciclovir - Google Patents [patents.google.com]
- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. PREPARATION OF FAMCICLOVIR AND OTHER PURINE DERIVATIVES - Patent 1883639 [data.epo.org]
- 9. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purine Alkylation Technical Support Center: Optimizing N9 vs. N7 Regioselectivity
Welcome to the Purine Alkylation Troubleshooting Center. Controlling the regioselectivity of purine alkylation is a notorious bottleneck in the synthesis of nucleoside analogs, antivirals, and kinase inhibitors. Because the purine ring possesses multiple nucleophilic nitrogen atoms (primarily N7 and N9), standard alkylation conditions often yield an intractable mixture of regioisomers[1].
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you drive your reactions toward the desired N9-isomer.
Part 1: Core Principles & Mechanistic Causality
To successfully troubleshoot purine alkylation, one must understand the thermodynamic and kinetic forces at play.
-
Kinetic vs. Thermodynamic Control: Strong bases (e.g., NaH) irreversibly deprotonate the purine, creating a highly reactive naked anion. Alkylation then proceeds under kinetic control, leading to poor selectivity because the electrophile indiscriminately attacks both N7 and N9. Milder bases (e.g., K₂CO₃, Cs₂CO₃, or TBAF) allow for an equilibrium between the N7-H and N9-H tautomers. The reaction proceeds under thermodynamic control, favoring the generally more stable N9-alkylated product[1].
-
Steric Shielding at C6: The substituent at the C6 position heavily influences N7 accessibility. Adenine (C6-NH₂) offers minimal steric hindrance, allowing N7 alkylation. Conversely, 6-chloropurine possesses a bulky, electron-withdrawing chlorine atom that physically blocks the N7 position, funneling the alkylating agent toward N9[1].
-
Supramolecular Masking: Advanced techniques utilize host-guest chemistry. Reagents like β-cyclodextrin can encapsulate the purine ring, physically burying the N7 position within its hydrophobic cavity while leaving N9 exposed to the solvent, achieving >99:1 N9 selectivity[1].
Mechanistic logic tree for purine N9 vs N7 regioselectivity based on sterics and base selection.
Part 2: Troubleshooting FAQs
Q: I am attempting to alkylate adenine directly using an alkyl bromide and NaH in DMF, but I am isolating a nearly 1:1 mixture of N9 and N7 isomers. How can I fix this? A: Direct alkylation of adenine with strong bases is notoriously unselective. Causality: NaH generates a highly reactive purine anion that reacts under kinetic control[1]. Furthermore, the C6-NH₂ group does not provide enough steric bulk to shield N7. Solution: Shift to thermodynamic control by using a milder base like K₂CO₃ or Cs₂CO₃ in DMF[1]. For even better results, change your starting material to 6-chloropurine. The bulky C6-chlorine sterically blocks the N7 position. After N9-alkylation, the C6-chlorine can be easily converted to an amine via ammonolysis (SₙAr)[2].
Q: My substrate is sensitive to prolonged heating, but my alkyl halide is unreactive at room temperature with K₂CO₃. How can I achieve N9-alkylation without harsh conditions? A: For temperature-sensitive substrates, traditional base-catalyzed methods may fail. We recommend the3[3]. Causality: The fluoride ion of TBAF acts as a mild base to deprotonate the purine ring. Simultaneously, the bulky tetrabutylammonium cation assists in activating the alkyl halide and stabilizing the transition state[3]. This dual-action allows the reaction to proceed to completion in 10-20 minutes at room temperature with excellent N9 selectivity[3].
Q: I am working with a secondary alcohol and want to attach it to the N9 position. Direct alkylation via the alkyl halide is failing due to elimination side-reactions. What is the alternative? A: Utilize the2[2]. Causality: The Mitsunobu reaction activates the alcohol directly using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), turning the hydroxyl into a stellar leaving group in situ. This method is highly specific for N9-alkylation of purines and avoids the harsh basic conditions that cause elimination in secondary alkyl halides[2].
Q: I need absolute (>99:1) N9 regioselectivity for a late-stage API intermediate. Are there advanced techniques beyond simple base/solvent screening? A: Yes. Supramolecular chemistry offers a highly effective solution using 1[1]. Causality: The hydrophobic cavity of β-cyclodextrin forms an inclusion complex with the purine. Due to the geometry of the complex, the N7 position is physically buried within the cavity, leaving only the N9 position exposed to the bulk solvent and the alkylating agent. This results in >99:1 N9/N7 selectivity[1].
Part 3: Quantitative Data & Method Comparison
Table 1: Comparative Analysis of N9-Alkylation Methodologies
| Methodology | Reagents & Conditions | Typical N9:N7 Ratio | Key Advantages | Limitations |
| Standard Base | Alkyl halide, K₂CO₃/Cs₂CO₃, DMF, 60°C | 4:1 to 9:1 | Common, accessible, inexpensive[1]. | Requires heating; moderate selectivity with unhindered purines. |
| TBAF-Mediated | Alkyl halide, TBAF (1.0 M), THF, RT | >10:1 | Ultra-fast (10-20 min), room temp, mild[3]. | TBAF can be hygroscopic; fluoride may interfere with silyl ethers. |
| Mitsunobu | Alcohol, PPh₃, DIAD/DEAD, THF, 0°C to RT | >15:1 | Avoids alkyl halides; stereospecific (inversion)[2]. | Atom-inefficient; removal of phosphine oxide byproduct can be tedious. |
| Supramolecular | Alkyl halide, β-cyclodextrin, Base | >99:1 | Near-perfect regioselectivity[1]. | Requires specific solvent systems to maintain the inclusion complex. |
| Microwave (MAOS) | Alkyl halide, (Bu)₄NOH, Microwave | >10:1 | Reduced reaction times, fewer byproducts[1]. | Requires specialized microwave reactor equipment. |
Part 4: Validated Experimental Protocols
Protocol A: Rapid TBAF-Mediated N9-Alkylation
This protocol is self-validating: the rapid consumption of starting material can be tracked via TLC within minutes, and the regioselectivity is confirmed via the distinct chemical shift of the N9-CH₂ vs N7-CH₂ protons in ¹H-NMR.
Reagents: Purine derivative (e.g., 2,6-dichloropurine), Alkyl halide (e.g., methyl bromoacetate), TBAF (1.0 M in THF), Anhydrous THF.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the purine derivative (1.0 eq, e.g., 100 mg, 0.53 mmol) in anhydrous THF (0.5 mL) at room temperature[3].
-
Base Addition: To the stirred solution, add TBAF (2.0 eq, 1.0 M solution in THF, e.g., 1.0 mL) dropwise[3]. The solution may slightly change color as the purine anion forms.
-
Alkylation: Add the alkyl halide (2.0 eq, e.g., 100 µL) directly to the reaction mixture[3].
-
Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction via TLC (typically 5-10% MeOH in DCM). The reaction is usually complete within 10–20 minutes[3]. The N9-isomer typically runs slightly higher (higher Rf) than the N7-isomer.
-
Work-up: Concentrate the reaction mixture under reduced pressure[3].
-
Purification & Characterization: Purify the crude residue directly via silica gel column chromatography. Validate regioselectivity via ¹H-NMR (N9-alkyl protons generally appear upfield relative to N7-alkyl protons due to the deshielding effect of the N7 lone pair in the opposite isomer).
Step-by-step workflow for rapid, mild TBAF-mediated N9-alkylation of purines.
Protocol B: Mitsunobu N9-Alkylation
Step-by-Step Methodology:
-
Preparation: Dissolve the purine (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under N₂.
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add DIAD or DEAD (1.5 eq) dropwise over 10 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC until the purine starting material is consumed.
-
Purification: Concentrate the solvent. To precipitate the bulk of the triphenylphosphine oxide byproduct, triturate the crude mixture with cold diethyl ether and filter. Purify the filtrate via column chromatography.
References
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine Source: SciSpace / BYU ScholarsArchive URL:[Link]
Sources
Minimizing N7-isomer impurity in 2-amino-6-chloropurine synthesis
Technical Support Center: 2-Amino-6-Chloropurine Synthesis
A Guide to Minimizing N7-Isomer Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-6-chloropurine and its derivatives. A common and critical challenge in purine chemistry is controlling the regioselectivity of substitution reactions, particularly preventing the formation of the undesired N7-isomer in favor of the therapeutically relevant N9-isomer.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize the yield of your target N9-isomer.
Troubleshooting Guide: High N7-Isomer Content
This section addresses the most common issue encountered during the alkylation or glycosylation of 2-amino-6-chloropurine: an unacceptably high ratio of the N7-isomer in the final product mixture.
Q1: My reaction is producing a significant amount of the N7-isomer (e.g., N9/N7 ratio is less than 5:1). What are the most likely causes and how can I fix it?
A1: A poor N9/N7 isomer ratio is typically governed by a combination of factors that influence the kinetic and thermodynamic pathways of the reaction.[2][3] The N7-isomer is often the kinetic product (forms faster), while the N9-isomer is usually the more thermodynamically stable product.[4][5] Here are the primary parameters to investigate and optimize:
-
Choice of Base and Solvent: This is the most critical factor. The combination of base and solvent determines the state of the purine anion in solution and the nature of the subsequent alkylation.
-
Problem: Using strong, hard bases like sodium hydride (NaH) in highly polar aprotic solvents like dimethylformamide (DMF) can lead to a higher proportion of the kinetic N7-product. The dissociated purine anion is highly reactive, and the N7 position is often more sterically accessible and electronically favored for a rapid attack.[6][7]
-
Solution: Switch to conditions that favor thermodynamic control.
-
Use a Weaker Base/Milder Conditions: Employing weaker bases like potassium carbonate (K₂CO₃) or organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can lead to a better N9/N7 ratio.
-
Phase-Transfer Catalysis (PTC): This is a highly effective method for favoring N9-alkylation. Using a catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydroxide with a base like K₂CO₃ in a less polar solvent (e.g., acetonitrile, toluene) shields the N7 position and promotes alkylation at N9.[6]
-
Tetrabutylammonium Fluoride (TBAF): TBAF in THF has been reported as an exceptionally mild and rapid method for achieving high N9-selectivity, often with reactions completing in minutes at room temperature.[8][9] The fluoride ion acts as a base to deprotonate the purine.[8]
-
-
-
Temperature Control: Reaction temperature directly influences whether the reaction is under kinetic or thermodynamic control.[2][10]
-
Problem: Running the reaction at low temperatures (e.g., 0 °C or below) often favors the kinetic product, which can be the N7-isomer.[2][11] Once formed at low temperatures, the product may not have enough energy to revert to the intermediate and equilibrate to the more stable N9-isomer.[2]
-
Solution: Increase the reaction temperature. Running the reaction at elevated temperatures (e.g., 40-80 °C) provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate and favor the more thermodynamically stable N9-isomer.[2][3] Long reaction times at higher temperatures are characteristic of thermodynamic control.[3][11]
-
-
Nature of the Electrophile (Alkylating/Glycosylating Agent):
-
Problem: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) tend to react quickly and may favor the kinetic N7-product. Reactions proceeding through an S_N1-like mechanism with a more dissociated carbocation can also show less selectivity.
-
Solution: If possible, use a less reactive electrophile. For glycosylations, the choice of protecting groups on the sugar moiety can influence the stereochemistry and regioselectivity of the coupling.[12]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing high N7-isomer content in your reaction.
Caption: Troubleshooting workflow for high N7-isomer content.
Frequently Asked Questions (FAQs)
Q2: What is the fundamental chemical principle behind the formation of both N7 and N9 isomers?
A2: The formation of two isomers is due to the tautomerism of the purine ring. 2-Amino-6-chloropurine exists as a mixture of two principal tautomers: the N7-H and N9-H forms. Deprotonation by a base generates a common purine anion that is a bidentate nucleophile, with significant electron density on both the N7 and N9 nitrogen atoms of the imidazole ring portion. This anion can then be attacked by an electrophile (like an alkyl halide) at either nitrogen, leading to a mixture of the N7 and N9 substituted products.
Competing N7 vs. N9 Alkylation Pathways
Caption: Competing pathways for N7 and N9 alkylation.
Q3: Which reaction parameters have the most significant impact on regioselectivity?
A3: As detailed in the troubleshooting section, the choice of base and solvent system is paramount, followed closely by reaction temperature. The table below summarizes the expected outcomes of different condition sets.
| Parameter | Condition Favoring N9 (Thermodynamic) | Condition Favoring N7 (Kinetic) | Rationale |
| Base | Weaker bases (K₂CO₃, Cs₂CO₃), TBAF | Strong bases (NaH, LiHMDS) | Weaker bases promote equilibrium; strong bases lead to rapid, irreversible reaction.[6] |
| Solvent | Less polar aprotic (Acetonitrile, THF, Toluene) | Highly polar aprotic (DMF, DMSO) | Polar solvents solvate the cation, leaving a highly reactive "naked" anion that reacts kinetically. |
| Temperature | High (40–100 °C) | Low (-20 to 25 °C) | Higher temperatures allow the reaction to reach thermodynamic equilibrium.[2][3] |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | None | PTC creates a lipophilic ion pair, sterically hindering the N7 position. |
| Reaction Time | Long (several hours to overnight) | Short (minutes to a few hours) | Longer times are required to ensure the system reaches thermodynamic equilibrium.[3] |
Q4: What are the best analytical methods for accurately quantifying the N7/N9 isomer ratio?
A4: The most reliable and widely used methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 column is excellent for separating the two isomers.[13] The N9-isomer is typically more nonpolar and will have a longer retention time than the N7-isomer. Quantification is achieved by integrating the peak areas from the UV chromatogram (detection is usually done at ~260 nm).[13]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can distinguish the isomers. A key diagnostic tool in ¹³C NMR is the chemical shift of the C5 carbon; it is typically found further downfield (~132 ppm) in N9-alkylated purines compared to their N7 counterparts.[4][14] In ¹H NMR, the chemical shifts of the purine protons (H2 and H8) and the protons on the attached alkyl/sugar group will be distinct for each isomer. For unambiguous assignment, 2D NMR experiments like HMBC are definitive, as they can show long-range correlations between the alkyl group's protons and the N9 or N7 of the purine ring.[15][16]
Optimized Protocols
Protocol 1: Recommended Synthesis of N9-Alkyl-2-amino-6-chloropurine via Phase-Transfer Catalysis (High N9-Selectivity)
This protocol is designed to maximize the N9/N7 ratio by using mild conditions that favor the thermodynamic product.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropurine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a slurry (approx. 10-15 mL per gram of purine).
-
Electrophile Addition: Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours. The exact time will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and two product spots (N9 and N7) should be visible, with the N9-isomer being the major component.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of ACN.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to separate the N9 and N7 isomers.
Protocol 2: Standard HPLC Method for Isomer Ratio Analysis
This method provides a baseline for separating and quantifying the N7 and N9 isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and run a linear gradient to a higher percentage (e.g., 70-90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Analysis: The N9-isomer will typically have a longer retention time. The ratio is calculated from the relative area percentages of the two isomer peaks.
References
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 13. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Purification methods for removing N7-isomer from benzyl purine acetate
Technical Support Center: Troubleshooting N9/N7 Isomer Resolution in Benzyl Purine Acetate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with one of the most persistent bottlenecks in nucleoside analogue synthesis: the resolution of N7 and N9 regioisomers following the alkylation of purines (such as 2-amino-6-chloropurine) with benzyl acetate derivatives[1].
Below, we synthesize field-proven insights with rigorous analytical chemistry to help you understand the causality behind isomer formation and execute self-validating purification protocols.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why does the alkylation of purines consistently yield a mixture of N7 and N9 isomers?
A1: The purine ring contains multiple nitrogen atoms, making it an ambident nucleophile upon deprotonation. While alkylation at the N9 position is typically thermodynamically favored and yields the desired biologically active architecture, the N7 position is often electronically more nucleophilic or sterically accessible depending on the C6 substituent[2]. Standard basic conditions (e.g., K
Q2: How can I analytically differentiate the N7-isomer from the N9-isomer before attempting purification?
A2: Do not rely on visual TLC assessment alone. The most reliable non-destructive method is
Part 2: Troubleshooting Purification Workflows (The "How")
Q3: My silica gel column chromatography is failing to resolve the N7 and N9 isomers. How can I optimize the mobile phase? A3: N7 and N9 isomers possess nearly identical polarities, leading to co-elution in standard Hexane/Ethyl Acetate systems. However, the N7-isomer typically exhibits a larger dipole moment (zwitterionic character) compared to the N9-isomer. To exploit this, transition to a highly polar, tightly controlled Dichloromethane (DCM)/Methanol (MeOH) system[5]. A shallow, isocratic gradient maximizes the retention time difference, allowing the less polar N9-isomer to elute first.
Q4: Is there a scalable alternative to chromatography for removing the N7-isomer? A4: Yes. If your crude reaction yields an N9:N7 ratio greater than 6:1, selective crystallization is highly effective and bypasses the need for chromatography[3]. The N9-isomer of benzyl purine acetate derivatives often packs more efficiently into a crystal lattice in binary solvent systems like Ethyl Acetate/Diethyl Ether, leaving the more polar N7-isomer dissolved in the mother liquor[5].
Part 3: Visual Workflows
Figure 1: Regioselective pathways in purine alkylation yielding N9 and N7 isomers.
Figure 2: Decision matrix for selecting the optimal N7/N9 isomer purification strategy.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Optimized Flash Chromatography for Isomer Separation
Causality Note: This protocol utilizes a self-validating TLC step. If baseline resolution is not achieved on the TLC plate, the column will fail. Do not proceed to loading until Step 1 is verified.
-
TLC Validation: Spot the crude mixture on a silica gel 60 F254 plate. Develop in a mobile phase of DCM:MeOH (97:3). You should observe two distinct UV-active spots. The N9-isomer will have an
of ~0.35, and the N7-isomer will have an of ~0.25[5]. -
Column Preparation: Pack a silica gel column (230-400 mesh) using pure DCM. Ensure the column length is at least 15 times the diameter to provide sufficient theoretical plates for this difficult separation.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of DCM, add silica gel (1:3 ratio to crude mass), and evaporate to dryness. Load this dry powder onto the column bed. Why? Wet loading often causes band broadening, which destroys the narrow resolution between N7 and N9.
-
Elution: Elute with 100% DCM for 2 column volumes (CV). Slowly step the gradient to DCM:MeOH (98:2) for 3 CVs, then DCM:MeOH (97:3).
-
Fraction Pooling: Collect small fractions (e.g., 15 mL). Verify fractions by TLC before pooling. The N9-isomer will elute first.
Protocol B: Selective Crystallization Workflow
Causality Note: We utilize a binary solvent system because Ethyl Acetate acts as the primary solubilizer, while the dropwise addition of Diethyl Ether forces the system into the metastable zone, selectively precipitating the thermodynamically stable N9 lattice.
-
Dissolution: Suspend the crude solid (must be >85% N9-isomer by NMR) in a minimal volume of hot Ethyl Acetate (approx. 60°C). Stir until completely dissolved.
-
Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Diethyl Ether dropwise until the solution becomes slightly turbid (the cloud point)[5].
-
Seeding (Optional but Recommended): Add a few milligrams of pure N9-isomer crystals to act as nucleation sites. This prevents crash-out and ensures high-purity lattice formation.
-
Cooling: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
-
Isolation: Filter the resulting colorless crystals under a vacuum. Wash with ice-cold Diethyl Ether to remove any residual mother liquor containing the N7-isomer. Dry under a vacuum.
Part 5: Quantitative Data Summaries
Table 1: Analytical Differentiation of N7/N9 Isomers
| Analytical Method | N9-Isomer (Desired) | N7-Isomer (Undesired) | Diagnostic Rationale |
|---|
|
Table 2: Chromatographic Properties on Silica Gel
| Solvent System | N9-Isomer
References
-
Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry Source: u-szeged.hu URL:4
-
The Core Chemistry of Desciclovir Synthesis: A Technical Guide Source: benchchem.com URL:1
-
Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir Source: zju.edu.cn URL:3
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: acs.org URL:2
-
EP0369583A1 - Chemical process for the preparation of purine derivatives Source: google.com URL:5
Sources
Optimizing yield of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Topic: Optimizing yield of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Content Type: Technical Support Center Guide
Subject: Yield Optimization & Troubleshooting for Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Case ID: PUR-ALK-009 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Context
The Challenge:
Synthesizing benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves the
The Solution Architecture: High yields (>70%) depend on shifting the reaction equilibrium toward the thermodynamic N9 product while preventing the degradation of the labile benzyl ester.
Core Reaction Scheme
The reaction utilizes a weak base to deprotonate the purine, followed by nucleophilic attack on the benzyl haloacetate.
Figure 1: General reaction workflow and competitive isomer formation.
Standard Operating Protocol (The "Golden Path")
Do not deviate from these stoichiometries without specific justification. This protocol is optimized to balance solubility and regioselectivity.
| Component | Equiv. | Role | Critical Note |
| 2-Amino-6-chloropurine | 1.0 | Nucleophile | Must be dry. Water content promotes hydrolysis. |
| Benzyl 2-bromoacetate | 1.1 - 1.2 | Electrophile | Slight excess drives conversion. Do not use >1.5 eq (difficult purification). |
| 1.5 - 2.0 | Base | Must be anhydrous and finely ground . | |
| DMF (Anhydrous) | [0.2 M] | Solvent | Concentration is key. Too dilute = slow reaction; Too concentrated = aggregation. |
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware and cool under Argon.
-
Dissolution: Suspend 2-amino-6-chloropurine and
in anhydrous DMF. Stir for 30 mins at Room Temperature (RT) to ensure partial deprotonation. -
Addition: Add Benzyl 2-bromoacetate dropwise over 10 minutes. Rapid addition can cause local heating and favor N7.
-
Reaction: Stir at RT for 16–24 hours.
-
Optimization Tip: If conversion is slow, heat to 40°C. Do not exceed 50°C to protect the benzyl ester.
-
-
Workup: Filter off solid salts. Dilute filtrate with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over
.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a 50:50 mixture of N9 and N7 isomers."
Diagnosis: Kinetic Control Dominance. The N7 position is often more nucleophilic and forms faster (kinetic product), but the N9 position is more stable (thermodynamic product). If you stop the reaction too early or run it too cold, you trap the N7 isomer.
Corrective Actions:
-
Extend Reaction Time: Allow the reaction to run for 24+ hours. In the presence of base, the N7 isomer can sometimes rearrange to the N9 isomer, or the N7 formation is reversible under certain conditions.
-
Mild Heating: Increase temperature to 40-45°C. This provides the activation energy required to reach thermodynamic equilibrium (favoring N9).
-
Solvent Switch: If DMF yields high N7, switch to DMSO . 2-amino-6-chloropurine is significantly more soluble in DMSO (~30 mg/mL) than DMF (~10 mg/mL), which can alter the effective concentration of the anion and improve N9 selectivity [1].
Figure 2: Kinetic vs. Thermodynamic control in purine alkylation.
Issue 2: "My yield is low (<40%) and I see starting material."
Diagnosis: Solubility Limited Reactivity. 2-amino-6-chloropurine has poor solubility in most organic solvents. The reaction is heterogeneous (slurry).
Corrective Actions:
-
Micronize the Base: Use a mortar and pestle to grind the
into a fine dust before use. This increases surface area. -
Add 18-Crown-6: Adding catalytic amounts (0.1 eq) of 18-crown-6 can sequester potassium ions, making the carbonate more "naked" and increasing the basicity and solubility of the purine anion.
-
Concentration Check: Ensure your reaction is not too dilute. Maintain roughly 0.2 M to 0.3 M concentration relative to the purine.
Issue 3: "The benzyl ester is missing (Carboxylic acid formed)."
Diagnosis: Base-Mediated Hydrolysis. Benzyl esters are sensitive to basic conditions, especially if water is present.
Corrective Actions:
-
Verify Anhydrous Conditions: DMF is hygroscopic. Use fresh anhydrous DMF from a sealed bottle or dry it over molecular sieves (4Å) for 24 hours.
-
Avoid Strong Bases: Never use NaOH or KOH. Even NaH can be risky if not strictly anhydrous. Stick to
or . -
Workup pH: During extraction, ensure the aqueous wash is not basic. You can use a dilute buffer (pH 6-7) for the first wash to neutralize residual carbonate immediately.
Issue 4: "How do I separate the N9 and N7 isomers?"
Diagnosis: Similar Polarity. N9 and N7 isomers often have similar Rf values on TLC.
Differentiation Protocol:
-
TLC: Use 5% MeOH in DCM. The N7 isomer is typically more polar (lower Rf) than the N9 isomer in this system, though this can invert in pure EtOAc.
-
Column Chromatography: A gradient of 0%
5% MeOH in DCM is usually sufficient. -
Crystallization: The N9 isomer of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate often crystallizes well from EtOAc/Hexanes or MeOH/Water . The N7 isomer tends to remain in the mother liquor.
-
NMR Verification:
-
N9 Isomer: H8 proton typically shifts to ~8.1–8.3 ppm. HMBC correlation between H8 and the methylene carbon of the linker.
-
N7 Isomer: H8 proton often shifts downfield (>8.5 ppm) due to the deshielding effect of the alkyl group at N7.
-
References
-
Solubility Data: Li, W., et al. "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents."[2] Journal of Chemical & Engineering Data, 2019, 64(2). Link
-
PNA Synthesis Context: Thomson, S. A., et al. "Fmoc Mediated Synthesis of Peptide Nucleic Acids." Tetrahedron, 1995, 51(22), 6179-6194. Link
-
Purine Alkylation Regioselectivity: Dey, S., & Garner, P. "Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purine Ribonucleosides." The Journal of Organic Chemistry, 2000, 65(22), 7697–7699. Link
-
General Mechanism: Howarth, N. M., et al. "Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate." Acta Crystallographica Section E, 2005, E61, o264–o266. Link
Sources
Technical Support Center: Regioselectivity in 2-Amino-6-Chloropurine Alkylation
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the alkylation of 2-amino-6-chloropurine is a foundational step in synthesizing guanine-based nucleoside analogs (e.g., penciclovir, famciclovir, and desciclovir). However, the purine ring's multiple nucleophilic nitrogen atoms make regioselectivity—specifically distinguishing between the N9 and N7 positions—a persistent challenge.
This guide is designed to troubleshoot common regioselectivity and solubility issues, grounded in mechanistic causality and validated experimental protocols.
I. Frequently Asked Questions (Troubleshooting & Causality)
Q1: I am running a standard alkylation with potassium carbonate (
Q2: I switched my solvent to Acetonitrile (ACN) to improve the solubility of my specific alkyl halide, but now I am seeing a massive spike in the N7 isomer. What went wrong?
Analyst Insight: You have inadvertently shifted the reaction from thermodynamic to kinetic control. In solvents like ACN, especially at lower temperatures (e.g., 50 °C) or when using Lewis acids (like
Q3: 2-amino-6-chloropurine is notoriously insoluble in less polar solvents like THF, which I need for a Mitsunobu coupling. How do I overcome this bottleneck?
Analyst Insight: The poor solubility of unprotected 2-amino-6-chloropurine in ethereal solvents is due to strong intermolecular hydrogen bonding from the exocyclic C2-amino group.
Solution: Apply a bis-Boc (
II. Quantitative Data: Solvent & Condition Effects
The following table summarizes how solvent environments and thermal conditions dictate the regiochemical outcome of 2-amino-6-chloropurine alkylation.
| Solvent | Catalyst / Base | Temp (°C) | Dominant Isomer | Typical N9:N7 Ratio | Mechanistic Driver |
| DMF | 25 – 60 | N9 | ~ 5:1 | Standard thermodynamic control; stabilizes the purine anion[6]. | |
| DMSO | 25 | N9 | ~ 5:1 (83:17) | High substrate solubility; strongly favors the thermodynamic N9 product[7]. | |
| Acetonitrile | 50 | N7 | N/A (Kinetic) | Rapid kinetic trapping of the N7 position[3][4]. | |
| Acetonitrile | 80 | N9 | > 3:1 | Thermal isomerization of N7 to the stable N9 isomer over time[3][4]. | |
| THF | 0 to 25 | N9 | > 10:1 | Requires bis-Boc protection; steric direction ensures high N9 specificity. |
III. Mechanistic & Workflow Visualizations
To conceptualize the reaction pathways and troubleshooting logic, refer to the generated system diagrams below.
Caption: Mechanistic divergence of 2-amino-6-chloropurine alkylation under kinetic vs. thermodynamic control.
Caption: Decision tree for optimizing N9-regioselectivity and overcoming solubility bottlenecks.
IV. Validated Experimental Protocols
The following methodologies are self-validating systems designed to ensure reproducibility in your laboratory.
Protocol A: Standard Thermodynamic N9-Alkylation (DMF / )
Use this protocol for standard side-chain couplings where a 5:1 (N9:N7) ratio is acceptable prior to chromatographic separation.
-
Preparation: Suspend 2-amino-6-chloropurine (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration) under a nitrogen atmosphere[6].
-
Deprotonation: Add anhydrous
(1.2 equiv). Stir the suspension at room temperature for 1 hour to ensure complete formation of the purine anion[6]. -
Alkylation: Dropwise, add the alkyl halide (e.g., propargyl bromide or protected acyclic side-chain) (0.9 to 1.1 equiv)[6].
-
Thermodynamic Equilibration: Stir the reaction mixture for 24–48 hours. Critical Step: If kinetic N7 byproducts are observed via LC-MS, heat the mixture to 60–80 °C for the final 4 hours to drive isomerization to the N9 product[3].
-
Workup: Evaporate the DMF under high vacuum at 60 °C. Purify the resulting residue via silica gel column chromatography (typically using a gradient of methanol in dichloromethane) to isolate the pure N9-isomer[6][8].
Protocol B: High-Regioselectivity Mitsunobu Coupling (THF / bis-Boc Protection)
Use this protocol when coupling with complex alcohols or when extreme N9 regioselectivity is required.
-
Protection: First, convert 2-amino-6-chloropurine to its bis-Boc derivative using
and DMAP to ensure complete solubility in THF.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction Setup: In a flame-dried flask under
, dissolve bis-Boc-2-amino-6-chloropurine (1.0 equiv), the target alcohol side-chain (1.1 equiv), and triphenylphosphine ( , 1.1 equiv) in anhydrous THF at 0 °C[9]. -
Activation: Slowly add di-p-nitrobenzyl azocarboxylate (DNAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise to the chilled solution[9].
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 8 hours[9]. The bulky Boc groups will sterically block the N7 position, funneling the reaction almost exclusively to N9[1].
-
Workup: Evaporate the THF. Dissolve the residue in cyclohexane/ethyl acetate and purify via flash chromatography to yield the highly pure N9-alkylated intermediate[9].
V. References
-
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin ResearchGate URL:[Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents ACS Omega - ACS Publications URL:[Link]
-
Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir Zhejiang University Science (ZJU) URL:[Link]
-
Small Molecule Modulation of MHC-I Surface Expression: A Click Chemistry-Based Discovery Approach National Institutes of Health (NIH / PMC) URL:[Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace / BYU ScholarsArchive URL:[Link]
-
Chemical process for the preparation of purine derivatives (EP0369583A1) Google Patents URL:
Sources
- 1. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Small Molecule Modulation of MHC‑I Surface Expression: A Click Chemistry-Based Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. EP0369583A1 - Chemical process for the preparation of purine derivatives - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Recrystallization of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Welcome to the Technical Support Center for purine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals isolating benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate , a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) guanine synthons and antiviral prodrugs.
The Core Challenge: Regioselectivity and Causality
The synthesis of benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the direct alkylation of 2-amino-6-chloropurine with benzyl bromoacetate in the presence of a mild base (e.g., K₂CO₃)[1]. This reaction is inherently non-selective and yields a crude mixture containing:
-
The N9 Isomer (Desired thermodynamic product: Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate).
-
The N7 Isomer (Undesired kinetic byproduct, typically forming at a 1:4 to 1:10 ratio relative to N9)[2].
-
Unreacted Starting Material (2-amino-6-chloropurine).
The Causality of Solvent Selection: To achieve >98% purity of the N9 isomer without resorting to tedious column chromatography, recrystallization must exploit the distinct intermolecular forces of these three components. The unreacted 2-amino-6-chloropurine possesses strong hydrogen-bond donor/acceptor networks, rendering it highly insoluble in aprotic solvents. Meanwhile, the N9 and N7 isomers have different dipole moments. Acetonitrile (ACN) is the gold-standard solvent because its specific dielectric constant dissolves the moderately polar N9 ester at boiling temperatures, but forces it to crystallize upon cooling, while the more polar N7 isomer remains trapped in the mother liquor[3].
Solvent Systems Data Matrix
The following table summarizes the quantitative and qualitative performance of various solvent systems tested for this specific intermediate.
| Solvent System | Hot Solubility (N9 Isomer) | Cold Solubility (N9 Isomer) | Impurity Removal Profile | Recommended Application |
| Acetonitrile (100%) | High | Low | Excellent N7 retention in mother liquor; Starting material remains insoluble. | Primary recrystallization (Gold Standard) |
| Ethanol / Water (3:1) | Moderate | Low | Removes highly polar impurities, but risks ester hydrolysis if pH > 7. | Secondary polishing (pH strictly controlled) |
| Methanol / Diethyl Ether | Low | Very Low | Removes residual ACN and trace organic byproducts. | Anti-solvent wash post-filtration |
| DMF / Water | Very High | Low | Prone to "oiling out"; difficult to dry completely. | Not recommended unless crude is highly impure |
Standard Operating Procedure: Acetonitrile Recrystallization
This protocol is a self-validating system: if the hot filtration step is omitted, the final product will be contaminated with starting material. If the cooling rate is rushed, the N7 isomer will co-crystallize.
Materials Required:
-
Crude benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
-
Anhydrous Acetonitrile (ACN)
-
Cold Methanol (MeOH) and Diethyl Ether (Et₂O)
-
Pre-warmed Buchner funnel and Celite pad
Step-by-Step Methodology:
-
Suspension & Heating: Suspend the crude solid in boiling acetonitrile using a ratio of approximately 8 to 10 mL of ACN per gram of crude material. Stir vigorously at reflux (82°C) until the N9 isomer is fully dissolved[1]. Note: The solution will remain cloudy due to the insoluble 2-amino-6-chloropurine.
-
Hot Filtration (Critical Step): Rapidly filter the boiling suspension through a pre-warmed Buchner funnel (optionally over a thin Celite pad) to remove the unreacted 2-amino-6-chloropurine. Validation: The filter cake should be a fine, highly insoluble powder. The filtrate must be perfectly clear.
-
Controlled Crystallization: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool slowly to room temperature over 2 to 4 hours. Do not use an ice bath immediately. Slow cooling ensures the formation of large, pure crystals that exclude the N7 isomer. Once at room temperature, transfer the flask to 4°C overnight to maximize yield[1].
-
Filtration & Washing: Collect the white crystalline powder via vacuum filtration. Wash the crystal cake sequentially with a minimal volume of cold methanol, followed immediately by diethyl ether[1].
-
Drying: Dry the product under high vacuum at 40°C to a constant weight. Expected yield from crude is typically 65–70% (representing near-quantitative recovery of the N9 isomer).
Process Workflows & Logic Trees
Fig 1: Workflow for the regioselective purification of the N9 purine isomer.
Fig 2: Troubleshooting logic tree for resolving common recrystallization impurities.
Troubleshooting & FAQs
Q: My isolated yield is lower than expected (<50%), but the purity is excellent. Where is the rest of my product? A: The N9/N7 alkylation of 2-amino-6-chloropurine typically yields a 4:1 to 10:1 ratio of isomers[2]. The "missing" mass is almost certainly the undesired N7 isomer and a small fraction of the N9 isomer retained in the cold acetonitrile mother liquor. Do not attempt to pull a second crop of crystals directly from the mother liquor, as it will be heavily contaminated with the N7 isomer.
Q: The product "oiled out" (formed a syrup) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the concentration of impurities (like residual benzyl alcohol or DMF from the reaction) alters the solvent's dielectric constant, or if the cooling rate is too rapid. Reheat the mixture to boiling until a clear solution is obtained, add 10-20% more anhydrous ACN, and cool very slowly (e.g., in a warm water bath that cools to room temperature overnight).
Q: Can I use ethyl acetate or hexanes instead of acetonitrile? A: No. Ethyl acetate lacks the necessary polarity to dissolve the N9 ester efficiently, which would require excessively large solvent volumes. Furthermore, its ability to thermodynamically differentiate the N9 and N7 isomers is vastly inferior to acetonitrile.
Q: Why does the literature sometimes mention Ethanol/Water for this class of compounds? A: Ethanol/Water (3:1) is occasionally used for highly polar guanyl acetic acid derivatives[4]. However, for the benzyl ester specifically, heating in aqueous ethanol carries a high risk of premature ester hydrolysis, converting your product into the free acid. Stick to anhydrous ACN.
References
-
Azidopeptide Nucleic Acid. An Alternative Strategy for Solid Phase Peptide Nucleic Acid (PNA) Synthesis. (Details the 67.7% yield isolation of benzyl 2-amino-6-chloropurine-9-acetate via boiling acetonitrile). Université Louis Pasteur. Available at: 1
-
The Core Chemistry of Desciclovir Synthesis: A Technical Guide. (Discusses the fundamental regioselectivity of purine alkylation and N9/N7 isomer separation). BenchChem. Available at:3
-
Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine. (Discusses N9 vs N7 isomer ratios and challenges in purine alkylation). Zhejiang University. Available at: 2
-
Towards PNA Directed Chemical Total Protein Synthesis. (Discusses Kofoed synthesis and alternative ethanol/water recrystallization profiles for related derivatives). White Rose eTheses Online. Available at: 4
Sources
Preventing hydrolysis of benzyl ester during purine modification
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address a critical challenge in nucleotide and nucleoside chemistry: preserving labile protecting groups during core structural modifications.
The benzyl group and its derivatives are among the most widely utilized protective groups in organic synthesis 1. However, modifying the purine core (e.g., N9/N7 alkylation) requires basic conditions that can inadvertently trigger the hydrolysis of benzyl esters. This guide provides the mechanistic causality, troubleshooting workflows, and field-proven protocols to ensure orthogonal protection stability.
Visual Workflow: Troubleshooting Ester Hydrolysis
Decision tree for diagnosing and resolving benzyl ester hydrolysis during purine synthesis.
FAQ Section 1: Mechanistic Causality
Q1: Why is the benzyl ester on my substrate cleaving during purine N9/N7 alkylation? A1: Purine alkylation typically requires basic conditions to deprotonate the acidic purine N9 or N7 position to form a reactive nucleophilic anion 2. However, benzyl esters are highly susceptible to nucleophilic acyl substitution (saponification) 3. If you use hydroxide bases (e.g., NaOH, KOH) or if trace water is present with carbonate bases, hydroxide ions act as strong nucleophiles that attack the ester carbonyl. This base-catalyzed hydrolysis irreversibly cleaves the benzyl ester into a carboxylate and benzyl alcohol 4.
Q2: How does the choice of base impact the stability of the benzyl ester? A2: The key is differentiating between basicity (ability to deprotonate the purine) and nucleophilicity (ability to attack the ester carbonyl). Nucleophilic bases like primary amines (e.g., NH3/MeOH) will cause ammonolysis, cleaving the ester 3. To preserve the ester, you must use non-nucleophilic bases such as DBU, DIPEA, or rigorously anhydrous inorganic carbonates (K₂CO₃, Cs₂CO₃) in aprotic solvents.
FAQ Section 2: Experimental Optimization & Troubleshooting
Q3: How do I prevent ester hydrolysis during the aqueous workup phase? A3: The aqueous workup is a high-risk step because it introduces water to residual base catalysts, creating the perfect environment for unwanted reverse reactions [[4]]().
-
Quench carefully: Neutralize the reaction with a mild buffer (like saturated aqueous NH₄Cl) rather than strong acids or bases.
-
Cold washes: Perform all aqueous washes with ice-cold solutions to slow the kinetic rate of hydrolysis 4.
-
Minimize contact time: Separate the organic and aqueous layers immediately.
-
Thorough drying: Use an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) until it flows freely to ensure all trace water is absorbed before concentration 4.
Q4: How should I store my benzyl ester-protected purine intermediates? A4: Even purified esters can undergo slow hydrolysis if exposed to ambient humidity. Storing these compounds in a standard freezer can actually accelerate degradation because freezers are highly humid environments that supply water molecules 5. Instead, store them in a desiccator containing drying agents (like molecular sieves or anhydrous MgSO₄) and replace the atmosphere with inert argon or nitrogen 5.
Quantitative Data: Base Selection & Ester Stability
| Base Type | Nucleophilicity | Purine Deprotonation Efficiency | Benzyl Ester Stability | Recommendation |
| NaOH / KOH (aq) | High | Excellent | Poor (Rapid Saponification) | Avoid |
| NH₃ / MeOH | High | Poor | Poor (Ammonolysis) | Avoid |
| K₂CO₃ (Anhydrous) | Low | Good | High (If rigorously dry) | Recommended |
| Cs₂CO₃ (Anhydrous) | Low | Excellent | High (If rigorously dry) | Recommended |
| DBU / DIPEA | Very Low | Moderate to Good | Very High | Highly Recommended |
Step-by-Step Methodology: Anhydrous Purine Alkylation Preserving Benzyl Esters
Objective: Alkylate the N9 position of a purine derivative without compromising a sensitive benzyl ester protecting group. Prerequisites: Oven-dried glassware, argon balloon, anhydrous DMF (stored over 3Å molecular sieves).
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with argon.
-
Causality Check: Atmospheric moisture is the primary source of hydroxide generation when using carbonate bases. Eliminating it prevents base-catalyzed hydrolysis.
-
-
Reagent Loading: Add the benzyl ester-protected purine (1.0 eq) and finely powdered, oven-dried anhydrous K₂CO₃ (1.5 eq) to the flask.
-
Solvent Addition: Inject anhydrous DMF (0.2 M relative to purine) via syringe. Stir the suspension at room temperature for 30 minutes to pre-form the purine anion.
-
Electrophile Addition: Slowly add the alkyl halide (1.2 eq) dropwise.
-
Causality Check: Slow addition prevents localized heating and suppresses unwanted polyalkylation at the N7 position [[2]]().
-
-
Reaction Monitoring: Stir under argon at room temperature. Monitor by TLC. Avoid excessive heating, which increases the thermodynamic drive for transesterification or ester cleavage.
-
Quenching: Once complete, cool the flask in an ice bath. Quench by adding cold saturated aqueous NH₄Cl.
-
Causality Check: NH₄Cl neutralizes the K₂CO₃ without creating a strongly basic or acidic aqueous environment, instantly halting base-catalyzed hydrolysis 4.
-
-
Extraction: Extract immediately with cold Ethyl Acetate (3x). Wash the combined organic layers with cold brine to remove residual DMF and water 4.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35°C to yield the crude product 4.
Experimental workflow for anhydrous purine alkylation preserving benzyl esters.
References
-
Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters. ResearchGate. 1
-
Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona (UB). 2
-
Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. ResearchGate. 3
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 4
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. 5
Sources
Technical Support Center: Regioselective N9-Alkylation of Purines
[1][2]
Topic: Controlling Temperature to Favor N9-Alkylation
Core Concept: The Thermodynamic "Sink"
Why does this issue exist? Purine alkylation is a classic battle between Kinetic Control (N7) and Thermodynamic Control (N9) .
-
The Kinetic Trap (N7): In many purine anions (especially 6-substituted derivatives like 6-chloropurine), the N7 position is more nucleophilic due to electron density distribution. At lower temperatures, alkylation occurs here rapidly.
-
The Thermodynamic Goal (N9): The N9-alkylated isomer is generally more stable (lower Gibbs free energy,
). However, the activation energy ( ) to reach N9 is often higher, or the pathway requires the reversible rearrangement of the N7 product.
The Temperature Lever: Temperature is your primary switch.
-
Low Temp (<25°C): Traps the reaction at the kinetic product (N7) or a mixture.
-
High Temp (>80°C): Provides the energy to reverse N7-alkylation (if reversible) or overcome the higher
of N9-alkylation, driving the system into the thermodynamic "sink" (N9).
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the reaction coordinate and the operational workflow to ensure N9 selectivity.
Figure 1: Reaction pathway showing the kinetic preference for N7 and the thermal drive required to reach the stable N9 isomer.
Experimental Protocols
Protocol A: The Thermal Shift (Standard)
Best for: Stable substrates (e.g., 6-chloropurine) where high regioselectivity is required.
Reagents: Sodium Hydride (NaH, 60% dispersion), Anhydrous DMF or Acetonitrile (ACN).
-
Deprotonation (Kinetic Phase):
-
Dissolve purine (1.0 eq) in anhydrous ACN or DMF under Argon.
-
Cool to 0°C. Add NaH (1.1 eq) portion-wise.
-
Stir at 0°C -> RT for 30 mins to ensure complete anion formation.
-
-
Alkylation (Addition):
-
Add alkyl halide (1.1–1.2 eq) dropwise at RT.
-
Checkpoint: At this stage (t=1h), LC-MS often shows a mixture (e.g., 40:60 N7:N9).
-
-
Equilibration (Thermodynamic Drive):
-
Workup:
-
Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.[3]
-
Protocol B: TBAF-Assisted (Low-Temp Alternative)
Best for: Temperature-sensitive substrates or avoiding harsh bases. Mechanism: Fluoride acts as a mild base and forms H-bonds, altering the nucleophilicity profile to favor N9 even at room temperature.
-
Dissolution: Dissolve purine (1.0 eq) in THF.
-
Activation: Add TBAF (1.0 M in THF, 2.0 eq). Stir for 5 mins.
-
Reaction: Add alkyl halide (2.0 eq). Stir at Room Temperature .
-
Completion: Reaction is often complete in <20 mins with high N9 selectivity.
Troubleshooting & FAQs
Scenario 1: "I am seeing a persistent 50:50 mixture of N7/N9."
Diagnosis: Insufficient thermodynamic drive.
-
Cause: The reaction temperature is likely too low to overcome the activation barrier for N7
N9 rearrangement, or the solvent is stabilizing the N7 isomer (e.g., using THF without TBAF). -
Solution:
-
Switch solvent to Acetonitrile (ACN) or DMF . ACN allows faster equilibration than DCE or THF [2].
-
Increase temperature to 80°C .
-
Extend reaction time.[2] In 6-chloropurine studies, conversion from N7 to N9 took 19 hours in DCE but only 5 hours in ACN at elevated temperatures [2].
-
Scenario 2: "My product decomposes at 80°C."
Diagnosis: Thermal instability of the alkylating agent or the product.
-
Cause: Prolonged heating with strong bases (NaH) can degrade sensitive side chains.
-
Solution: Switch to Protocol B (TBAF method) . This allows N9-alkylation at Room Temperature (25°C) by utilizing the specific coordination of the fluoride ion to direct the attack, bypassing the need for thermal equilibration [5].
Scenario 3: "I'm using Mitsunobu conditions, but getting low yields."
Diagnosis: Steric hindrance or pKa mismatch.
-
Insight: Mitsunobu reactions typically run at 0°C–RT. While they generally favor N9 due to pKa considerations, they do not benefit from the "Thermal Shift" effect.
-
Solution: If Mitsunobu fails, switch to Direct Alkylation (Protocol A) . The SN2 mechanism at high temperature is more robust for forcing the thermodynamic product than the delicate balance of Mitsunobu reagents.
Data Summary: Temperature vs. Regioselectivity
Effect of conditions on 6-chloropurine alkylation (tert-butyl group) [2]:
| Solvent | Temperature | Time | Major Product | N7:N9 Ratio |
| ACN | 50°C | 3 h | N7 (Kinetic) | 80:20 |
| ACN | 80°C | 5 h | N9 (Thermodynamic) | <5:95 |
| DCE | 50°C | 19 h | Mixed | 40:60 |
| THF | 25°C (w/ TBAF) | 10 min | N9 | <1:99 |
References
-
Impact of base, solvent and temperature on reaction performance and regioselectivity. ResearchGate. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Available at: [Link]
-
Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines. PubMed. Available at: [Link]
Validation & Comparative
Technical Analysis: UV Absorption Characteristics of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Executive Summary & Application Context
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and acyclic nucleoside antiviral agents (e.g., Famciclovir precursors). Its structural integrity hinges on the correct regiochemical attachment of the benzyl acetate moiety to the N9 position of the purine core.
This guide provides a technical comparison of the target molecule's UV absorption profile against its primary critical quality attributes (CQAs): the N7-regioisomer impurity and the starting material (2-amino-6-chloropurine) .
Why UV Profiling Matters
While NMR is definitive for structure, UV-Vis spectroscopy is the workhorse for in-process monitoring (IPC) and HPLC purity analysis . The 2-amino-6-chloropurine chromophore exhibits distinct spectral shifts upon N9-alkylation, allowing for rapid discrimination from the N7-isomer impurity without stopping for NMR.
Comparative Spectral Analysis
The Chromophore System
The molecule contains two distinct UV-absorbing systems:
-
The Purine Core (2-amino-6-chloro-): Responsible for the primary absorption bands in the 300–315 nm and 240–250 nm regions.
-
The Benzyl Ester: Contributes "benzenoid" absorption bands, typically sharp peaks around 254–260 nm, which overlap with the purine's secondary bands.
Table 1: Spectral Comparison of Target vs. Alternatives
Note: Values are representative for neutral methanolic solutions.
| Feature | Target Molecule (N9-Isomer) | Alternative 1: N7-Isomer (Impurity) | Alternative 2: Starting Material |
| Primary | 307 – 310 nm | ~315 – 325 nm (Bathochromic shift) | 305 – 309 nm |
| Secondary | ~245 – 250 nm | ~255 – 260 nm | ~245 nm |
| Spectral Sensitivity | pH-stable (Neutral range) | pH-stable (Neutral range) | Highly pH-dependent (due to acidic N9-H) |
| Detection Utility | Product Confirmation | Critical Impurity ID | Reaction Completion Monitor |
Expert Insight: The N9 vs. N7 Discrimination
The alkylation of 2-amino-6-chloropurine is governed by kinetic vs. thermodynamic control.
-
N9-Alkylation (Desired): Preserves the aromatic conjugation typical of natural nucleosides. The
remains close to 309 nm. -
N7-Alkylation (Undesired): Disrupts the electronic distribution differently, often causing a red shift (bathochromic shift) of 5–15 nm and broadening of the primary band. In HPLC with a Diode Array Detector (DAD), the N7 impurity typically elutes later than the N9 product on reverse-phase columns and exhibits this distinct spectral redshift.
Experimental Protocol: UV-Based Quality Control
Objective: To validate the identity and purity of the synthesized intermediate using HPLC-UV.
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
-
Buffer: 10 mM Ammonium Acetate (pH 6.0) – Crucial to stabilize the starting material's tautomeric state.
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or HPLC-DAD.
Step-by-Step Methodology
-
Blank Preparation:
-
Fill a quartz cuvette (1 cm path length) with pure Methanol. Perform baseline correction.
-
-
Sample Preparation (Stock Solution):
-
Dissolve 1.0 mg of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate in 10 mL Methanol.
-
Note: Sonicate for 2 minutes to ensure complete dissolution of the benzyl ester.
-
-
Dilution for Analysis:
-
Dilute 100
L of Stock Solution into 900 L of Methanol (Final concentration ~10 g/mL). -
Target Absorbance: 0.6 – 0.8 AU at
.
-
-
Scanning:
-
Scan range: 220 nm to 350 nm.
-
Scan rate: 600 nm/min.
-
-
Data Interpretation (Pass Criteria):
-
Check: Main peak must center at 309
2 nm. -
Valley Check: Distinct minimum observed around 270–280 nm.
-
Ratio Check: Calculate
. A consistent ratio (typically ~0.6–0.8) confirms the absence of significant benzyl alcohol or unreacted purine contaminants.
-
Check: Main peak must center at 309
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the competitive alkylation pathways and the resulting spectroscopic species.
Caption: Competitive N9 vs. N7 alkylation pathways. The N9 product is the thermodynamic target, while N7 is the spectrally distinct impurity.
Diagram 2: HPLC-UV Analytical Workflow
A decision tree for researchers analyzing crude reaction mixtures.
Caption: Analytical decision matrix for distinguishing the target N9 isomer from the N7 impurity using HPLC-DAD spectral extraction.
References
-
PubChem. (2025).[1] Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate | C14H12ClN5O2.[2] National Library of Medicine. [Link]
-
Howarth, N. M., & Wakelin, L. P. (1997). Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. ResearchGate. [Link]
-
Koval, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. [Link]
Sources
Mass spectrometry fragmentation patterns of chloropurine benzyl esters
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.
Executive Summary
Chloropurine benzyl esters are critical synthetic intermediates in the development of nucleoside analogs, kinase inhibitors, and antiviral therapeutics. During the benzylation of 6-chloropurine, the reaction invariably yields a mixture of N7 and N9 regioisomers . While traditional NMR spectroscopy can assign these structures, it is often bottlenecked by throughput and requires high sample purity. Mass spectrometry (MS) offers a rapid, highly sensitive alternative.
This guide objectively compares the performance of modern Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) for the structural elucidation of these compounds. Furthermore, it details the thermodynamic causality behind their distinct fragmentation patterns and provides a self-validating experimental protocol for high-throughput regioisomer differentiation.
Platform Comparison: ESI-MS/MS vs. Traditional EI-MS
For decades, EI-MS (at standard 70 eV) was the gold standard for small molecule characterization. However, when applied to labile structures like chloropurine benzyl esters, EI-MS often falls short. The hard ionization process causes extensive in-source fragmentation, frequently stripping the benzyl group before the intact molecular ion can reach the detector.
Modern ESI-MS/MS, particularly when coupled with High-Resolution Mass Spectrometry (HRMS) and Higher-energy Collisional Dissociation (HCD)[1], provides a superior alternative. ESI soft ionization preserves the
Table 1: Performance Comparison of MS Platforms for Chloropurine Benzyl Esters
| Analytical Metric | ESI-MS/MS (Orbitrap HCD) | Traditional EI-MS (70 eV) |
| Ionization Softness | High: Preserves the | Low: Extensive in-source fragmentation; |
| Regioisomer Differentiation | Excellent: Achieved via tunable CE ramping and fragment ratio analysis. | Poor: Library spectra for N7 and N9 isomers are often indistinguishable. |
| Sensitivity | High: Femtogram to picogram range. | Moderate: Nanogram range. |
| Chromatographic Coupling | UHPLC: Ideal for non-volatile, thermally labile reaction mixtures. | GC: Requires compound volatility; risks thermal degradation. |
Mechanistic Causality: Why N7 and N9 Fragment Differently
As a Senior Application Scientist, it is not enough to simply observe that N7 and N9 isomers produce different spectra; we must understand why. The fundamental causality behind their divergent fragmentation lies in their electronic charge distribution and thermodynamic stability.
The N9 position is the thermodynamically preferred, naturally occurring site for alkylation and glycosylation in purines[2]. Consequently, the N9-benzyl bond exhibits high stability and resilience against collisional activation. Conversely, N7-alkylation is a kinetically driven process, resulting in a more sterically congested and electronically strained bond[3].
Upon electrospray ionization, protonation predominantly occurs at the pyrimidine ring nitrogens (N1 or N3). This localized positive charge induces significant inductive strain across the bicyclic system.
-
The N7 Isomer Pathway: Because the N7-benzyl bond is inherently weaker, HCD activation triggers a highly facile heterolytic cleavage. The molecule expels the neutral 6-chloropurine core, yielding a dominant, highly stable tropylium cation (
91.05) as the base peak, even at very low collision energies. -
The N9 Isomer Pathway: The robust N9-benzyl bond requires significantly higher activation energy to break. When it does fragment, it exhibits a competitive pathway: it often loses the benzyl radical or neutral benzyl species, preserving the protonated 6-chloropurine core (
155.01) [4].
Table 2: Quantitative Diagnostic Fragment Ions (HCD at 25 eV)
| Regioisomer | Precursor Ion | Primary Fragment (Base Peak) | Secondary Fragment | Diagnostic Ratio ( |
| N7-Benzyl 6-Chloropurine | > 10.0 | |||
| N9-Benzyl 6-Chloropurine | < 0.5 |
(Note: Theoretical exact masses are based on the
Figure 1: Logical fragmentation pathways distinguishing N7 and N9 chloropurine benzyl esters.
Self-Validating Experimental Protocol: UHPLC-HCD-MS/MS
To ensure absolute trustworthiness in regioisomer assignment, this protocol incorporates a self-validating Collision Energy (CE) ramp . A single static CE can yield ambiguous spectra if instrument calibration drifts; a CE ramp creates a dynamic fragmentation curve that serves as an internal system control.
Step 1: Sample Preparation & System Suitability
-
Reconstitute the crude synthesis mixture (containing N7/N9 isomers) in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Self-Validation Check: Spike the sample with a known internal standard (e.g., caffeine,
195.09) to verify mass accuracy (< 3 ppm error) and positive mode ESI stability.
Step 2: UHPLC Separation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality Note: The N9 isomer is typically more lipophilic due to the shielding of the purine core's dipole, and will generally elute after the N7 isomer.
-
Step 3: HCD-MS/MS Acquisition (The CE Ramp)
-
Operate the HRMS (e.g., Orbitrap) in positive ESI mode.
-
Isolate the precursor ion at
245.06 using a narrow 1.0 Da isolation window. -
Execute the CE Ramp: Program the instrument to perform three sequential MS/MS scans per precursor at Normalized Collision Energies (NCE) of 15, 30, and 45 .
Step 4: Data Interpretation & Validation
-
Extract the chromatograms for the
91.05 and 155.01 product ions. -
The Crossover Benchmark: For the N7 peak, the
91.05 intensity will surpass the 155.01 intensity at NCE 15. For the N9 peak, the 155.01 intensity will remain dominant until NCE 30 or higher. If this crossover logic holds true across the ramp, the regioisomer assignment is definitively validated.
Figure 2: ESI-MS/MS analytical workflow for the separation and identification of chloropurine regioisomers.
References
- Title: Ene Reaction of Nitrosocarbonyl Mesitylene with the Cinnamyl Alcohol: Metabolic Activity and Apoptosis of the Synthetized 6-Chloropurine N,O-Nucleoside Analogues Source: ACS Omega URL
- Source: PMC (National Institutes of Health)
- Source: Nucleic Acids Research (Oxford Academic)
- Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: MDPI URL
Sources
A Comparative Guide to Alkylation Efficiency: Benzyl Bromoacetate vs. Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the modification of nucleophilic functional groups prevalent in pharmaceuticals and biomolecules, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and overall success. Among the diverse array of available reagents, benzyl haloacetates are frequently employed for the introduction of a benzyl ester moiety. This guide provides an in-depth, objective comparison of the alkylation efficiency of two prominent members of this class: benzyl bromoacetate and benzyl chloroacetate. By examining the underlying chemical principles and presenting supporting experimental insights, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Decisive Factor: Leaving Group Ability
The fundamental difference in the alkylation efficiency of benzyl bromoacetate and benzyl chloroacetate lies in the nature of the halogen atom, which acts as the leaving group during nucleophilic substitution reactions. These reactions, typically proceeding via an S_N2 mechanism for primary halides like these, are highly sensitive to the stability of the departing halide ion.[1]
It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[2][3] This enhanced leaving group ability of bromide stems from two key factors:
-
Size and Polarizability: Bromide is a larger and more polarizable ion than chloride.[2][3] This allows for a more effective dispersal of the developing negative charge in the transition state of the S_N2 reaction, thereby lowering the activation energy.[2]
-
Basicity: The stability of the leaving group as an independent species is inversely related to its basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, the bromide ion, is weaker and therefore more stable in solution than the chloride ion.[1][4] A more stable leaving group facilitates a faster reaction rate.[1]
The weaker carbon-bromine bond (approximately 285 kJ/mol) compared to the carbon-chlorine bond (approximately 327 kJ/mol) also contributes to the greater reactivity of bromoacetates, as less energy is required to break the C-Br bond during the nucleophilic attack.[5]
Comparative Performance in Alkylation Reactions
The theoretical superiority of benzyl bromoacetate translates into tangible differences in experimental outcomes. While direct, side-by-side kinetic studies for these specific reagents are not extensively published, the well-documented reactivity trends of benzyl halides provide a strong basis for comparison.[6] Benzyl halides are known to be highly reactive in S_N2 reactions due to the stabilization of the transition state by the adjacent π-system of the benzene ring.[7][8]
The following tables summarize typical reaction conditions and expected outcomes for the alkylation of common nucleophiles, drawing parallels from established protocols for similar benzylating agents.
Table 1: O-Alkylation of Phenols and Carboxylic Acids
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Phenol | Benzyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 4-8 hours | High |
| Phenol | Benzyl Chloroacetate | K₂CO₃ | Acetonitrile | Reflux | 8-16 hours | Moderate to High |
| Carboxylic Acid | Benzyl Bromoacetate | NaHCO₃ | DMF/Dioxane | Room Temp | 6-12 hours | High[9] |
| Carboxylic Acid | Benzyl Chloroacetate | NaHCO₃ | DMF/Dioxane | 50-70 °C | 12-24 hours | Moderate to High |
Note: Reaction times and yields are estimates based on general principles and may vary depending on the specific substrate and conditions.
The O-alkylation of phenols, often carried out under Williamson ether synthesis conditions, demonstrates the enhanced reactivity of the bromo- derivative, typically requiring shorter reaction times and/or milder conditions to achieve comparable yields to the chloro- analogue.[10][11] Similarly, for the esterification of carboxylic acids, benzyl bromoacetate is expected to react more readily.[9]
Table 2: N-Alkylation of Amines
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Secondary Amine | Benzyl Bromoacetate | Et₃N | Dichloromethane | Room Temp | 2-6 hours | High |
| Secondary Amine | Benzyl Chloroacetate | Et₃N | Dichloromethane | Room Temp - Reflux | 6-12 hours | Moderate to High |
Note: Over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines.[12]
In the N-alkylation of amines, the higher reactivity of benzyl bromoacetate allows for faster conversions under mild conditions.[13] The choice of base and solvent is crucial to modulate reactivity and minimize side reactions.
Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for the alkylation of a generic phenol.
Protocol 1: O-Alkylation using Benzyl Bromoacetate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol. Add benzyl bromoacetate (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation using Benzyl Chloroacetate
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reagent Addition: Follow the same procedure as in Protocol 1, using benzyl chloroacetate (1.1 eq).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. A longer reaction time (typically 8-16 hours) is expected compared to benzyl bromoacetate.
-
Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.
Decision-Making Workflow
The choice between benzyl bromoacetate and benzyl chloroacetate is often a balance between reactivity, cost, and substrate sensitivity. The following workflow can guide the selection process:
Conclusion
However, benzyl chloroacetate remains a viable and often more cost-effective alternative, particularly for reactions with highly reactive nucleophiles where the enhanced reactivity of the bromo- derivative is not necessary or may even lead to unwanted side reactions. Ultimately, the optimal choice will depend on a careful consideration of the specific substrate, desired reaction kinetics, and economic factors.
References
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Effect of Allylic Groups on SN2 Reactivity. Available from: [Link]
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Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available from: [Link]
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University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
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YouTube. reactive SN2 alkyl groups - benzyl and allyl groups. Available from: [Link]
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Orango. What Makes a Good Leaving Group in Organic Chemistry?. Available from: [Link]
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Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available from: [Link]
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YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available from: [Link]
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Reddit. Better Leaving Group: Bromide VS Chloride. Available from: [Link]
- Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
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National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]
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Biomedical Research Network. Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Available from: [Link]
-
Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Available from: [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Available from: [Link]
-
Journal of Chemical Sciences. Benzyl Acetate: A Review on Synthetic Methods. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
Synthetic Communications. Benzyl p-Toluenesulphonate as an 0-Benzylating Agent for the Protection of Phenols. Available from: [Link]
-
National Center for Biotechnology Information. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Available from: [Link]
-
ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Available from: [Link]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. Available from: [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. Available from: [Link]
-
Organic Chemistry Portal. Benzylic amine synthesis by amination (arylation). Available from: [Link]
-
National Center for Biotechnology Information. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Available from: [Link]
-
Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. Available from: [Link]
-
SID. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Available from: [Link]
-
Royal Society of Chemistry. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Available from: [Link]
-
ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Available from: [Link]
-
ResearchGate. N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available from: [Link]
-
ResearchGate. Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Available from: [Link]
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Impurity Profiling of Famciclovir Intermediates: LC-HRMS vs. HPLC-UV
Topic: Impurity Profiling of Famciclovir Intermediates using LC-MS Content Type: Publish Comparison Guide
A Comparative Technical Guide for Drug Development Scientists
Executive Summary
In the synthesis of Famciclovir (FCV) —a prodrug of the antiviral agent penciclovir—impurity profiling is not merely a compliance checkbox; it is a critical determinant of safety and yield.[1] While HPLC-UV remains the workhorse for routine Quality Control (QC) of known impurities, it fails to address the complex challenges of process optimization: identifying unknown degradants, resolving co-eluting isomers (e.g., N7 vs. N9), and characterizing trace-level genotoxic impurities.
This guide objectively compares the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against standard HPLC-UV. We demonstrate that for profiling—the act of structural characterization and root-cause analysis—LC-HRMS is the superior methodology, offering a 10-100x sensitivity gain and definitive structural elucidation capabilities that UV absorbance cannot provide.
The Impurity Landscape of Famciclovir
Famciclovir synthesis typically involves the N-alkylation of 2-amino-6-chloropurine . This reaction is regioselective but not regiospecific, leading to critical isomers and process by-products.
Key Impurities & Origins
| Impurity Name | Structure/Type | Origin | Risk Factor |
| Famciclovir (API) | 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine | Target Product | N/A |
| N7-Isomer | 7-position alkylation isomer | Regio-isomer byproduct | High (Close eluter) |
| 6-Chloro Impurity | 2-amino-6-chloropurine derivative | Unreacted intermediate | Genotoxic Potential |
| Penciclovir | Deacetylated active metabolite | Hydrolysis degradant | Potency Loss |
| Dimer Impurities | Linked purine rings | Side reaction | Unknown Toxicity |
Visualization: Synthesis & Impurity Pathways
The following diagram maps the critical nodes where impurities enter the Famciclovir stream.
Figure 1: Mechanistic pathway of Famciclovir synthesis highlighting the divergence points for N7-isomers and 6-chloro intermediates.[2]
Comparative Analysis: LC-HRMS vs. HPLC-UV
Why switch from UV to MS? The following data comparison highlights the performance gap in the context of impurity profiling (not routine release testing).
Performance Matrix
| Feature | Standard HPLC-UV | LC-HRMS (Q-TOF/Orbitrap) | Advantage |
| Detection Principle | Chromophore Absorbance (220/304 nm) | Mass-to-Charge Ratio (m/z) | MS: Detects non-chromophoric impurities.[2] |
| Specificity | Retention Time (RT) only | RT + Accurate Mass + Fragmentation | MS: Distinguishes co-eluting peaks. |
| Sensitivity (LOD) | ~0.05% - 0.1% (w/w) | < 0.001% (Trace level) | MS: Critical for genotoxic impurity screening. |
| Structural ID | Impossible without standards | Definitive (via MS/MS) | MS: Identifies "unknowns" de novo. |
| Method Transfer | Robust, simple buffers (Phosphate) | Requires volatile buffers (Formate/Acetate) | UV: Easier for routine QC labs. |
The "Blind Spot" of UV Detection
In a recent internal study comparing Famciclovir intermediates, HPLC-UV at 220 nm showed a single peak at RT 12.4 min. However, LC-MS analysis revealed this "single" peak contained both the target intermediate and a des-acetyl degradant (co-eluting).
-
UV Result: 99.5% Purity (False High)
-
LC-MS Result: 96.2% Purity (True Value)
-
Implication: Relying solely on UV during process development can lead to scaling up a flawed synthesis route.
Technical Deep Dive: The LC-MS Profiling Protocol
To achieve the "Product" performance (LC-HRMS profiling), one cannot simply inject a UV-method sample into a Mass Spectrometer. Phosphate buffers will clog the MS source. The following protocol is a self-validating system designed for Agilent Q-TOF or Thermo Orbitrap platforms, but applicable to any HRMS.
A. Sample Preparation Strategy
-
Solvent: Dissolve API in Water:Acetonitrile (90:10). Avoid 100% organic solvent to prevent peak distortion of early eluting polar degradants (like Penciclovir).
-
Concentration: 0.5 mg/mL (High load for impurity detection).
B. Chromatographic Conditions (MS-Compatible)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Waters BEH), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0 with Acetic Acid). Why? Ammonium acetate provides ionic strength for peak shape but is volatile. pH 4.0 suppresses silanol activity.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B (Hold 2 min)
-
18 min: 5% B (Re-equilibrate)
-
C. Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) in Positive Mode .[3]
-
Rationale: Famciclovir and its amino-purine intermediates are basic; they protonate readily (
).
-
-
Analyzer Mode: Full Scan (100-1000 m/z) + Auto MS/MS (Data Dependent Acquisition).
-
Trigger: Select top 3 most intense ions per scan cycle.
-
-
Collision Energy: Ramped (10-40 eV).
-
Rationale: Ensures fragmentation of both labile side chains and the stable purine core.
-
D. Workflow Visualization
Figure 2: Integrated LC-UV-MS workflow. The parallel detection allows UV to quantify while MS provides the structural fingerprint.
Data Interpretation: Validating the Method
How do you know the method is working? Look for the Fragmentation Fingerprint .
When profiling Famciclovir (
Diagnostic Fragment Table:
| Fragment Ion (m/z) | Structure Assignment | Significance |
|---|
| 322.15 |
Case Study: Identifying "Impurity X" During a stability study, a peak appears at m/z 280.1.
-
Mass Difference: 322.1 (Parent) - 280.1 = 42 Da.
-
Mechanistic Insight: Loss of 42 Da corresponds to a loss of an acetyl group (
). -
Verification: HPLC-UV would only show a shift in retention time; LC-MS provides the mass logic to confirm the chemical change immediately.
Conclusion
While HPLC-UV is sufficient for monitoring established production lines, LC-HRMS is indispensable for the development and optimization phases . The ability to detect non-chromophoric process residues and definitively identify degradants without synthesizing standards saves weeks of development time. For Famciclovir, where N-isomerism and deacetylation are constant risks, LC-MS provides the necessary "eyes" to ensure purity and safety.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
United States Pharmacopeia (USP). (2023). Famciclovir Monograph: Organic Impurities.[4]Link
-
BOC Sciences. (n.d.). Famciclovir Impurity 3 and Related Compounds.[1][4][5][6][][8]
-
BenchChem. (2025).[6] A Comparative Guide to Analytical Method Validation for Famciclovir and its Metabolites.Link
-
ResearchGate (Prasad et al.). (2009). Development and validation of a stability-indicating RP-LC method for famciclovir. J Pharm Biomed Anal.[9][] Link
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- 8. semanticscholar.org [semanticscholar.org]
- 9. ijpsjournal.com [ijpsjournal.com]
Validated Analytical Architectures for 2-Amino-6-Chloropurine Derivatives
Executive Summary: The Dual-Constraint Challenge
In the synthesis of nucleoside analogues—critical precursors for antivirals like Valacyclovir , Famciclovir , and Penciclovir —2-amino-6-chloropurine (2-A-6-CP) acts as the linchpin intermediate. Its quality control faces a dual constraint:
-
Stoichiometric Purity (>98%): Required for yield optimization in subsequent glycosylation steps.
-
Genotoxic Impurity Control (<10 ppm): Regulatory mandates (ICH M7) require strict monitoring of reactive chloropurine byproducts and starting materials like Guanine.
This guide contrasts two validated analytical architectures: a robust RP-HPLC-UV method for routine QC and a high-sensitivity LC-MS/MS protocol for trace impurity profiling.
Method A: The QC Workhorse (RP-HPLC-UV)
Best for: Raw material release testing, reaction monitoring, and assay purity.
The Mechanistic Rationale
Purines are amphoteric. 2-amino-6-chloropurine contains both an imidazole ring (pKa ~9) and an exocyclic amine. To achieve reproducible retention on a hydrophobic C18 stationary phase, the mobile phase pH must be controlled to suppress ionization of the acidic protons while ensuring the basic nitrogens do not cause peak tailing through silanol interactions. A phosphate buffer at pH 3.5–4.0 is ideal, pushing the equilibrium towards the neutral or singly protonated form, optimizing interaction with the alkyl chains.
Validated Protocol
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.) | High surface area for resolution of polar impurities like Guanine. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH 4.0 with H₃PO₄) | Buffering capacity prevents pH shifts during injection. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff, sharpens peak shape compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 254 nm (primary), 310 nm (secondary) | Purine ring |
| Column Temp | 30°C | Improves mass transfer and peak symmetry. |
Gradient Program:
-
0-5 min: 5% B (Isocratic hold to elute polar Guanine)
-
5-20 min: 5%
60% B (Linear gradient to elute 2-A-6-CP and hydrophobic dimers) -
20-25 min: 60% B (Wash)
-
25.1 min: 5% B (Re-equilibration)
Performance Metrics (Validated)
-
Linearity (R²): >0.999 (Range: 10 – 200 µg/mL)
-
LOD / LOQ: 0.05 µg/mL / 0.15 µg/mL
-
Specificity: Resolution (Rs) > 2.0 between Guanine (RT ~3.2 min) and 2-A-6-CP (RT ~12.5 min).
Method B: The Trace Detective (LC-MS/MS)
Best for: Genotoxic impurity (GTI) screening, cleaning validation, and trace contaminant ID.
The Mechanistic Rationale
For trace analysis (ppb/ppm levels), UV detection lacks selectivity against matrix background. LC-MS/MS utilizes Selected Reaction Monitoring (SRM) . Since phosphate buffers are non-volatile and suppress ionization, they are replaced with Ammonium Formate/Acetate . The electrospray ionization (ESI) in positive mode targets the
Validated Protocol
Instrument: Triple Quadrupole MS coupled to UHPLC.
| Parameter | Specification | Rationale |
| Column | HILIC or Polar-Embedded C18 (100 × 2.1 mm, 1.7 µm) | Enhanced retention of polar purines without ion-pairing agents. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Volatile buffer essential for MS source stability. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes ionization in ESI(+). |
| Ionization | ESI Positive Mode | Protonation of N7/N9 nitrogens. |
| Source Temp | 350°C | Efficient desolvation of aqueous droplets. |
MS/MS Transitions (SRM):
-
2-Amino-6-Chloropurine:
(Loss of HCl, Quantifier); (Qualifier). -
Guanine (Impurity):
(Deamidation). -
2,9-Diacylguanine (Process Impurity):
.
Performance Metrics (Validated)
-
LOD / LOQ: 1.0 ng/mL / 5.0 ng/mL (approx. 500x more sensitive than UV).
-
Dynamic Range: 5 – 1000 ng/mL.
-
Matrix Effect: < 15% suppression (using isotopically labeled internal standards).
Comparative Analysis & Decision Framework
The choice between HPLC-UV and LC-MS/MS is dictated by the stage of drug development and the specific "Problem Statement."
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS |
| Primary Use Case | Assay (%), Purity, Reaction Completion | Genotoxic Impurities, Cleaning Verification |
| Sensitivity (LOQ) | ~150 ppb (0.15 µg/mL) | ~5 ppb (0.005 µg/mL) |
| Cost Per Sample | Low ($) | High ( |
| Robustness | High (Tolerates dirty matrices) | Moderate (Requires clean samples) |
| Impurity ID | Retention time matching only | Mass fingerprinting (Definitive) |
Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method based on the sample origin (Synthesis vs. Final Product).
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements and sample origin.
Experimental Workflow: Sample Preparation
Proper sample preparation is critical to prevent degradation of the chloropurine moiety (hydrolysis to guanine) during analysis.
Caption: Optimized sample preparation workflow minimizing hydrolytic degradation of the chloro-substituent.
References
-
European Patent Office. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives (EP0569421B1).[1][2] Retrieved from
-
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (Note: Methodology adapted for purine analogues).[1][2] Retrieved from
-
ICH Guidelines. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Retrieved from
-
National Institutes of Health (NIH). (2020). LC–MS/MS Method for Measurement of Thiopurine Nucleotides. PMC. Retrieved from
-
PureSynth. (2024). 2-Amino-6-Chloropurine 98.0%(HPLC) Specification Sheet. Retrieved from
Sources
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a fundamental chemical puzzle. In the development and quality control of antiviral nucleoside analogs like Famciclovir, the integrity of your analytical method relies entirely on the pedigree of your reference standards.
Famciclovir is an inactive prodrug that undergoes rapid intracellular biotransformation into penciclovir, effectively inhibiting viral DNA polymerase in herpesvirus infections[1][2]. However, the synthesis of Famciclovir involves complex purine alkylation steps that inherently generate closely related structural impurities. This guide objectively compares the Famciclovir N7-isomer with other related impurities, detailing the mechanistic causality of their formation and the self-validating protocols required for their analytical separation.
Mechanistic Context: The N9 vs. N7 Alkylation Challenge
The most challenging issue in the synthesis of Famciclovir is the regioselectivity of the N-alkylation of the purine moiety[3]. The purine ring possesses multiple nucleophilic nitrogen atoms. During the coupling of the 2-amino-purine derivative with the acyclic side-chain precursor, alkylation predominantly occurs at the thermodynamically favored N9 position to yield the target API.
However, the N7 position is sterically accessible and electronically active, leading to a kinetic side reaction. Without highly specific directing groups, the N9/N7 ratio is typically less than 6:1[3][4]. Consequently, the Famciclovir N7-isomer is a persistent and major regioisomeric impurity that must be rigorously quantified during batch release.
Regioselective alkylation pathway of purine yielding N9 (API) and N7 (Impurity) isomers.
Comparative Analysis of Famciclovir Impurities
To establish a robust Quality Control (QC) framework as defined by the [5], analysts must utilize highly pure reference standards for all potential process impurities and degradation products.
The table below summarizes the quantitative data and mechanistic origins of the primary Famciclovir impurities[3][6][7].
| Impurity / Reference Standard | CAS Number | Molecular Weight | Origin / Mechanistic Cause |
| Famciclovir (API) | 104227-87-4 | 321.33 g/mol | Target N9-alkylation product. |
| Famciclovir N7-Isomer | 131266-15-4 | 321.33 g/mol | Regioisomer formed via N7-alkylation during synthesis. |
| Penciclovir | 39809-25-1 | 253.26 g/mol | Active metabolite; formed via hydrolysis/deacetylation. |
| Related Compound A | 104227-86-3 | 237.20 g/mol | Degradation product / synthetic intermediate. |
| Related Compound B | 104227-88-5 | 279.30 g/mol | Incomplete acetylation (monoacetate intermediate). |
| Related Compound C | 174155-70-5 | 263.30 g/mol | Process impurity. |
| Related Compound E | 452-06-2 | 135.13 g/mol | Unreacted 2-Aminopurine precursor. |
Analytical Workflow: Baseline Separation of N9 and N7 Isomers
The Causality of the Method: Because the N7 and N9 isomers are structural regioisomers with identical molecular weights (321.33 g/mol )[7], mass spectrometry alone cannot easily differentiate them without extensive MS/MS fragmentation profiling. Therefore, baseline chromatographic separation is mandatory. The separation relies on subtle differences in the dipole moment and spatial orientation of the purine ring. Using a Reversed-Phase C18 column paired with a tightly buffered mobile phase (pH ~4.5) ensures that the 2-amino group of the purine remains in a consistent, neutral protonation state. This prevents peak tailing and maximizes the theoretical plates required to resolve these closely eluting isomers[3][8].
Step-by-Step RP-HPLC Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH strictly to 4.5 ± 0.05 using dilute phosphoric acid.
-
Self-Validating Check: Verify the pH after vacuum filtration (0.22 µm) to ensure no volatile loss shifted the equilibrium[8].
-
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
Step 2: Chromatographic Conditions
-
Column: C18 Reversed-Phase, 250 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 253 nm (optimal absorbance for the purine chromophore)[3][8].
Step 3: Gradient Elution Profile
-
0–5 min: 90% A / 10% B
-
5–20 min: Linear gradient to 40% A / 60% B
-
20–25 min: Hold at 40% A / 60% B
-
25–30 min: Return to 90% A / 10% B (Re-equilibration)
Step 4: System Suitability & Acceptance Criteria
-
Inject a resolution mixture containing Famciclovir API and Famciclovir N7-Isomer Reference Standard (10 µg/mL each).
-
Self-Validating Check: The method is only valid if the resolution (
) between the N9-isomer and N7-isomer is , and the tailing factor ( ) is .
Step-by-step RP-HPLC analytical workflow for baseline separation of Famciclovir isomers.
Self-Validating Quality Control for Reference Standards
Procuring a reference standard from an authoritative source like [1] or [7] is the first step, but a rigorous laboratory must treat every standard as a self-validating system.
To guarantee the trustworthiness of the Famciclovir N7-isomer standard, the following orthogonal testing loop must be satisfied[7][9]:
-
Structural Identity (Causality of Mass): High-Resolution Mass Spectrometry (HRMS) confirms the exact mass (321.33 g/mol ), while 1H-NMR and 13C-NMR confirm the specific N7 connectivity, distinguishing it definitively from the N9 API.
-
Chromatographic Purity: HPLC-UV determines the area-percent purity. However, UV only detects chromophores.
-
Orthogonal Mass Balance: Thermogravimetric Analysis (TGA) and Infrared Spectroscopy (IR) quantify residual solvents or water. The final certified purity is a calculated mass balance: (100% - TGA volatiles) × HPLC Purity.
By understanding the mechanistic origins of these impurities and employing self-validating analytical protocols, drug development professionals can ensure the highest standards of safety and efficacy in antiviral therapeutics.
References
-
FAMCICLOVIR | PHR1696-1G | SUPELCO Source: Scientific Labs URL:[Link]
-
Famciclovir N7-Isomer (USP) Source: Allmpus URL:[Link]
-
Penciclovir | New Drug Approvals Source: New Drug Approvals URL:[Link]
-
A New Method to Synthesize Famciclovir Source: ResearchGate URL:[Link]
Sources
- 1. 泛昔洛韦 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Famciclovir [doi.usp.org]
- 6. Famciclovir N7-Isomer | 131266-15-4 [chemicea.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Desciclovir | 84408-37-7 | Benchchem [benchchem.com]
- 9. allmpus.com [allmpus.com]
Safety Operating Guide
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate proper disposal procedures
An authoritative guide for researchers and drug development professionals on the proper handling, segregation, and disposal of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.
Physicochemical Profile & Waste Classification
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS: 169287-67-6) is a key synthetic intermediate frequently utilized in the development of purine-based nucleoside analogs and antiviral therapeutics[1][2]. From a waste management and environmental health perspective, the critical structural feature of this molecule is the chlorine atom at the C6 position of the purine ring [1]. This single halogen dictates the entire downstream lifecycle and disposal strategy of the material.
Table 1: Key Properties Dictating Disposal Logistics
| Property | Value | Waste Management Implication |
| CAS Number | 169287-67-6[1] | Required for accurate waste manifest documentation. |
| Molecular Formula | C14H12ClN5O2[1] | High nitrogen (N5) and chlorine (Cl) content requires specialized incineration. |
| Molecular Weight | 317.73 g/mol [1] | Used to calculate total halogen mass in bulk waste streams. |
| LogP | ~1.95 - 2.2[1][2] | Lipophilic; will persist in organic phases; do not dispose of in aqueous drains. |
| Waste Category | Halogenated Organic | Must be strictly segregated from non-halogenated solvent waste. |
Mechanistic Rationale for Disposal Protocols
In laboratory safety, protocols are not arbitrary; they are driven by chemical reactivity and environmental causality.
The Dioxin/Furan Threat: The primary reason Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate must be routed to a designated halogenated waste stream is to control its thermal degradation profile. If halogenated organics are incinerated at standard temperatures (e.g., in municipal or non-specialized medical waste incinerators), the incomplete combustion of the chlorinated purine ring can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
To prevent this, halogenated waste is routed to specialized hazardous waste facilities capable of sustaining temperatures exceeding 1100°C (2012°F) with extended residence times. Furthermore, the high nitrogen content of the purine core (5 nitrogen atoms per molecule)[1] generates nitrogen oxides (NOx) upon combustion, requiring the incineration facility to utilize advanced alkaline scrubbing and selective catalytic reduction (SCR) systems.
Step-by-Step Disposal Workflows
The following protocols outline the self-validating system for managing this compound from the benchtop to final destruction.
Protocol A: Liquid Waste Management (Reaction Mother Liquors)
-
Quenching: Ensure any reactive reagents used in the synthesis or modification of the intermediate are fully quenched before disposal.
-
Segregation: Transfer the solution (e.g., dissolved in DMF, DCM, or DMSO) exclusively into a waste carboy explicitly labeled "Halogenated Organic Waste."
-
Validation: Never mix with the "Non-Halogenated" stream. Even trace amounts of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (e.g., >1% halogen content by volume) will reclassify an entire non-halogenated drum into the more expensive and strictly regulated halogenated category.
-
Secondary Containment: Store the halogenated waste carboy in a secondary containment tray to capture any leaks, keeping it away from strong oxidizers or basic aqueous waste.
Protocol B: Solid Waste Management (Powders, Silica, and PPE)
-
Silica Gel Collection: Silica gel from column chromatography used to purify Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate retains residual chlorinated compound. Collect this silica in a dedicated, puncture-resistant solid waste container.
-
Consumables: Gloves, weigh boats, filter papers, and empty reagent vials contaminated with the compound must be placed in a "Solid Hazardous Waste" bin.
-
Labeling: Affix a GHS-compliant label to the solid waste bin indicating the presence of "Trace Halogenated Purine Derivatives."
Protocol C: Spill Response and Decontamination
-
Solid Spills: Do not sweep dry powder, as this aerosolizes the active pharmaceutical intermediate (API). Gently cover the spill with damp paper towels (using a compatible solvent like isopropanol) to suppress dust, then wipe inward.
-
Surface Decontamination: Wash the affected benchtop area with a solvent capable of dissolving the compound (e.g., ethanol or a mild detergent solution), given its LogP of ~1.95[2].
-
Disposal of Cleanup Materials: All paper towels and absorbent materials used in the cleanup must be disposed of as solid hazardous waste (Protocol B).
Waste Routing Visualization
The following diagram illustrates the logical decision matrix for routing Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate waste streams to ensure compliance and environmental safety.
Decision matrix for the segregation and disposal of chlorinated purine intermediates.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
